DA-0157
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H43BrN7O2P |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
5-bromo-4-N-(2-dimethylphosphoryl-4-methylphenyl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H43BrN7O2P/c1-21-7-8-25(29(17-21)42(5,6)40)34-30-24(32)20-33-31(36-30)35-26-18-22(2)27(19-28(26)41-4)39-11-9-23(10-12-39)38-15-13-37(3)14-16-38/h7-8,17-20,23H,9-16H2,1-6H3,(H2,33,34,35,36) |
InChI Key |
CFKDUEIETGGIRT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DA-0157: A Novel Dual Inhibitor Targeting EGFR and ALK in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DA-0157 is an investigational, orally active small molecule designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). Activating mutations in EGFR and rearrangements in ALK are key oncogenic drivers in a significant subset of non-small cell lung cancer (NSCLC) patients. While targeted therapies against EGFR and ALK have transformed the treatment landscape for these patients, the emergence of drug resistance mutations remains a major clinical challenge. This compound has been engineered to overcome known resistance mechanisms, including the formidable EGFR C797S mutation, and to address the growing clinical population of patients with EGFR/ALK co-mutations.[1] Currently, this compound, also known as DAJH-1050766, is undergoing Phase I/II clinical trials to evaluate its safety and efficacy.[1]
This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo activity, and details the experimental methodologies relevant to its evaluation.
Mechanism of Action: Dual Inhibition of EGFR and ALK Signaling
This compound exerts its anti-tumor activity by simultaneously targeting the ATP-binding sites of both EGFR and ALK tyrosine kinases. This dual inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for adaptor proteins that initiate multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. In NSCLC, activating mutations in EGFR lead to constitutive activation of these pathways, driving uncontrolled cell growth. This compound is designed to inhibit both wild-type and mutated forms of EGFR, including those with the C797S resistance mutation.
References
DA-0157 for Non-Small Cell Lung Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The development of targeted therapies against oncogenic drivers such as epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) has significantly improved patient outcomes. However, the emergence of drug resistance, particularly the EGFR C797S mutation which confers resistance to third-generation EGFR inhibitors, and the presence of EGFR/ALK co-mutations, present major clinical challenges. This technical guide provides an in-depth overview of DA-0157, a novel small-molecule inhibitor designed to overcome these resistance mechanisms. This document details the preclinical data for this compound, including its in vitro and in vivo efficacy, and provides representative experimental protocols for key assays relevant to its evaluation.
Introduction: The Challenge of Resistance in NSCLC
Activating mutations in EGFR and rearrangements in ALK are critical oncogenic drivers in a significant subset of NSCLC patients.[1] While targeted inhibitors have been effective, acquired resistance inevitably develops, limiting their long-term efficacy. A particularly challenging resistance mechanism is the EGFR T790M mutation, which can be overcome by third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. However, subsequent resistance to these third-generation inhibitors often arises through the acquisition of the EGFR C797S mutation, for which there are currently no approved targeted therapies.[1] Furthermore, a growing number of patients are being identified with co-occurring EGFR mutations and ALK rearrangements, representing another patient population with limited effective treatment options.[1]
This compound is a novel drug candidate developed to address these unmet clinical needs. It has demonstrated the capability to overcome the EGFR C797S resistance mutation and is effective against EGFR/ALK co-mutations, offering a promising new therapeutic strategy for these difficult-to-treat patient populations.[1]
Mechanism of Action of this compound
This compound is a potent small-molecule inhibitor that targets both EGFR and ALK kinases. Its mechanism of action is centered on its ability to bind to and inhibit the activity of these kinases even in the presence of mutations that confer resistance to other inhibitors.
Overcoming EGFR C797S Mutation
The C797S mutation in EGFR alters the covalent binding site for third-generation inhibitors like osimertinib, rendering them ineffective. This compound is designed to inhibit the kinase activity of EGFR harboring the C797S mutation, thereby restoring therapeutic efficacy.
Targeting EGFR/ALK Co-mutations
In cases of EGFR/ALK co-mutations, targeting only one of these driver kinases is insufficient to control tumor growth. This compound's dual inhibitory activity allows it to simultaneously block the signaling pathways driven by both mutated EGFR and rearranged ALK, providing a comprehensive therapeutic approach for this patient subgroup.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Preclinical Data for this compound
This compound has demonstrated significant preclinical activity in both in vitro and in vivo models of NSCLC with EGFR resistance mutations and EGFR/ALK co-mutations.[1]
In Vitro Efficacy
This compound has shown excellent in vitro efficacy, significantly inhibiting various EGFRC797S mutants, ALK rearrangements, and EGFR/ALK co-mutations.[1]
(Note: Specific IC50 values were not available in the public abstract. The table below is a template for presenting such data.)
| Cell Line / Target | Mutational Status | This compound IC50 (nM) |
| NCI-H1975 | EGFR L858R/T790M | Data not available |
| Ba/F3 | EGFR del19/T790M/C797S | Data not available |
| NCI-H3122 | EML4-ALK | Data not available |
In Vivo Efficacy
In vivo studies have confirmed the potent anti-tumor activity of this compound in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models.[1]
| Model Type | Model Name | Mutational Status | Dose | Tumor Growth Inhibition (TGI) |
| PDX | LD1-0025-200717 | EGFRDel19/T790M/C797S | 40 mg/kg/d | 98.3% |
| CDX | Ba/F3-EML-4-ALK-L1196M | EML4-ALK | 40 mg/kg/d | 125.2% |
| Dual-side CDX | NCI-H1975 & NCI-H3122 | EGFRDel19/T790M/C797S & EML4-ALK | 40 mg/kg/d | 89.5% & 113.9% |
Experimental Protocols
The following are representative protocols for the types of experiments typically used to evaluate a novel kinase inhibitor like this compound.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of purified EGFR and ALK proteins.
Materials:
-
Recombinant human EGFR (wild-type and mutant) and ALK proteins
-
This compound
-
Kinase buffer
-
ATP
-
Substrate peptide
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.
Materials:
-
NSCLC cell lines with relevant mutations (e.g., NCI-H1975, Ba/F3-EGFR mutants, NCI-H3122)
-
This compound
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NSCLC cells or patient-derived tumor fragments for implantation
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells or PDX fragments subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Below is a diagram illustrating a typical workflow for in vivo xenograft studies.
Pharmacokinetics and Safety
This compound has been reported to have favorable pharmacokinetic properties and a good safety profile in preclinical studies.[1] As of the latest reports, this compound (also known as DAJH-1050766) is currently undergoing Phase I/II clinical trials to evaluate its safety, tolerability, and efficacy in human patients.[1]
Conclusion
This compound represents a promising new therapeutic agent for NSCLC patients who have developed resistance to current targeted therapies. Its dual inhibition of EGFR, including the C797S mutant, and ALK addresses a critical unmet need in the treatment of this disease. The strong preclinical data warrant its continued investigation in clinical trials, with the potential to offer a new standard of care for patients with these challenging resistance mechanisms.
References
Preclinical Efficacy of DA-0157: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for DA-0157, a novel small-molecule inhibitor targeting epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) mutations in non-small cell lung cancer (NSCLC). The information presented herein is compiled from publicly available scientific literature, focusing on the efficacy of this compound in overcoming resistance to third-generation EGFR inhibitors, particularly the C797S mutation, as well as its activity against ALK rearrangements and EGFR/ALK co-mutations.
Executive Summary
This compound has demonstrated significant preclinical efficacy in both in vitro and in vivo models of NSCLC harboring challenging resistance mutations. It shows potent inhibitory activity against various EGFR C797S mutants and ALK rearrangements. In animal models, this compound has been shown to substantially inhibit tumor growth, indicating its potential as a promising therapeutic agent for patient populations with limited treatment options. Currently, this compound (also known as DAJH-1050766) is advancing through Phase I/II clinical trials.[1]
In Vitro Efficacy
This compound has exhibited potent in vitro activity against a range of NSCLC cell lines with various EGFR mutations, ALK rearrangements, and EGFR/ALK co-mutations. The primary measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
While the full dataset from the primary publication is not publicly available, the research indicates significant inhibition of EGFR C797S mutants that are resistant to third-generation EGFR inhibitors.
Table 1: Summary of In Vitro Efficacy of this compound (Hypothetical Data Based on Published Abstracts)
| Cell Line / Target | Relevant Mutations | This compound IC50 (nM) | Comparator IC50 (nM) |
| Ba/F3 | EGFRDel19/T790M/C797S | < 10 | > 1000 (Osimertinib) |
| Ba/F3 | EGFRL858R/T790M/C797S | < 15 | > 1000 (Osimertinib) |
| NCI-H3122 | EML4-ALK | < 5 | 25 (Crizotinib) |
| Co-mutation Model | EGFRmut + ALK fusion | < 20 | Not effective |
Note: The IC50 values in this table are illustrative and based on the reported potent activity of this compound. Actual values require access to the full publication.
In Vivo Efficacy
The in vivo antitumor activity of this compound has been evaluated in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models. These studies are crucial for assessing a drug's efficacy in a living organism. The key metric reported is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor size in treated animals compared to a control group.
This compound, administered orally, has demonstrated substantial and, in some cases, complete tumor growth inhibition in multiple preclinical models.
Table 2: In Vivo Efficacy of this compound in Xenograft Models [1]
| Model Type | Model Name | Key Mutations | Dosage | Tumor Growth Inhibition (TGI) |
| PDX | LD1-0025-200717 | EGFRDel19/T790M/C797S | 40 mg/kg/d | 98.3% |
| CDX | Ba/F3-EML-4-ALK | EML4-ALK-L1196M | 40 mg/kg/d | 125.2% |
| Dual-side CDX | NCI-H1975 | EGFRDel19/T790M/C797S | 40 mg/kg/d | 89.5% |
| Dual-side CDX | NCI-H3122 | EML4-ALK | 40 mg/kg/d | 113.9% |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for the key experiments conducted to evaluate the preclinical efficacy of this compound, based on standard methodologies in the field. The specific parameters used in the this compound studies would be detailed in the full scientific publication.
In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: Cancer cell lines harboring specific EGFR and/or ALK mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive a vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
Data Acquisition: For MTT assays, the absorbance is read using a microplate reader after solubilizing the formazan (B1609692) crystals. For CellTiter-Glo®, luminescence is measured.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: For CDX models, a suspension of cultured human cancer cells is injected subcutaneously into the flank of the mice. For PDX models, fragments of a patient's tumor are surgically implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The TGI is calculated as: [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100%.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of EGFR and ALK in NSCLC and Inhibition by this compound
This diagram illustrates the simplified signaling cascades of EGFR and ALK, which are critical drivers in certain types of non-small cell lung cancer. Activating mutations in EGFR or fusions in ALK lead to constitutive activation of downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. The diagram also depicts how this compound acts as an inhibitor to block these aberrant signals.
Caption: EGFR and ALK signaling pathways and the inhibitory action of this compound.
Logical Relationship: this compound Overcoming Drug Resistance
This diagram illustrates the clinical challenge of acquired resistance to EGFR inhibitors and the proposed role of this compound in addressing this issue. It shows how initial treatment with first or second-generation TKIs can be effective against primary EGFR mutations, but the emergence of the T790M mutation leads to resistance. While third-generation inhibitors like osimertinib (B560133) can target T790M, subsequent C797S mutations cause further resistance, creating a significant unmet medical need that this compound aims to fill.
Caption: Logical flow of acquired resistance to EGFR inhibitors and this compound's target profile.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines the typical workflow for the preclinical assessment of a novel drug candidate like this compound. The process begins with in vitro studies to determine the compound's potency and selectivity against various cancer cell lines. Promising candidates then move into in vivo studies using animal models to evaluate their anti-tumor efficacy, pharmacokinetics, and safety. The data from these preclinical studies are crucial for making a " go/no-go " decision for advancing the compound into clinical trials.
Caption: Preclinical evaluation workflow for a novel oncology drug candidate.
References
DA-0157: A Fourth-Generation Inhibitor Targeting EGFR C797S Mutation in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of the epidermal growth factor receptor (EGFR) C797S mutation in non-small cell lung cancer (NSCLC) represents a significant clinical challenge, conferring resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. DA-0157 is a novel, fourth-generation small-molecule inhibitor designed to overcome this resistance mechanism. Preclinical data demonstrate its potent activity against various EGFR mutants, including those with the C797S mutation, as well as its efficacy in tumors with EGFR/ALK co-mutations. This document provides a comprehensive technical overview of this compound, including its preclinical efficacy, proposed mechanism of action, and detailed experimental methodologies relevant to its evaluation.
Introduction
Activating mutations in the EGFR are key oncogenic drivers in a subset of NSCLC patients. While targeted therapies have significantly improved patient outcomes, the evolution of drug resistance remains a major hurdle. First and second-generation EGFR TKIs are rendered ineffective by the T790M "gatekeeper" mutation, which is effectively targeted by third-generation inhibitors. However, subsequent acquisition of the C797S mutation restores ATP binding affinity and leads to resistance to covalent inhibitors like osimertinib.[1][2] this compound has emerged as a promising drug candidate capable of inhibiting EGFR harboring the C797S mutation.[3][4][5] Furthermore, it has shown efficacy in the context of anaplastic lymphoma kinase (ALK) rearrangements, a setting where effective therapeutic options are lacking.[3][4] Currently, this compound (also known as DAJH-1050766) is undergoing Phase I/II clinical trials.[3][4]
Mechanism of Action and Signaling Pathway
This compound is a small-molecule inhibitor that targets the ATP-binding site of the EGFR kinase domain. Its design allows it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation, which sterically hinders the covalent binding of third-generation inhibitors. By inhibiting EGFR autophosphorylation, this compound blocks the activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Figure 1: Simplified EGFR C797S Signaling Pathway and this compound Inhibition.
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in various preclinical models, including those resistant to third-generation EGFR inhibitors and those with EGFR/ALK co-mutations.[3][4][5]
In Vitro Activity
This compound has shown excellent in vitro efficacy, significantly inhibiting various EGFRC797S mutants that are resistant to third-generation EGFR inhibitors, as well as ALK rearrangements and EGFR/ALK co-mutations.[3][4][5]
In Vivo Activity
The in vivo efficacy of this compound has been evaluated in several patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models. The quantitative results from these studies are summarized in the table below.
| Model Type | Cell/Tumor Line | Relevant Mutations | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| PDX | LD1-0025-200717 | EGFRDel19/T790M/C797S | This compound 40 mg/kg/d | 98.3% | [3][4] |
| CDX | Ba/F3-EML-4-ALK | ALK-L1196M | This compound 40 mg/kg/d | 125.2% | [3][4] |
| Dual-side Implantation CDX | NCI-H1975 & NCI-H3122 | EGFRDel19/T790M/C797S & EML4-ALK | This compound 40 mg/kg/d | 89.5% & 113.9% | [3][4] |
Pharmacokinetics and Safety
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties and a good safety profile.[3][4] However, specific parameters from these studies are not yet publicly available.
Experimental Protocols
The following sections describe representative methodologies for the key experiments used in the preclinical evaluation of this compound.
In Vivo Tumor Models (CDX and PDX)
The general workflow for evaluating an anti-cancer agent in xenograft models is depicted below.
Figure 2: General Workflow for In Vivo Xenograft Studies.
Cell-Derived Xenograft (CDX) Model:
-
Cell Culture: Human cancer cell lines (e.g., NCI-H1975) are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: A specific number of cells (e.g., 5 x 106) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. Treatment with this compound (e.g., 40 mg/kg/d) or vehicle is administered, typically via oral gavage.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated.
Patient-Derived Xenograft (PDX) Model:
-
Tumor Acquisition: Fresh tumor tissue is obtained from a consenting patient.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously into immunodeficient mice.
-
Tumor Propagation: Once the tumors grow, they can be serially passaged into new cohorts of mice for expansion.
-
Treatment Study: Similar to the CDX model, once tumors reach the desired size, mice are randomized and treated with this compound or a vehicle control.
-
Data Analysis: TGI is calculated to determine the efficacy of the compound.
Molecular Docking
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to its protein target.
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase domain with C797S mutation) is obtained from a protein data bank or generated via homology modeling. The 3D structure of the ligand (this compound) is generated and optimized.
-
Binding Site Definition: The ATP-binding pocket of the EGFR kinase domain is defined as the target site for docking.
-
Docking Simulation: A docking algorithm is used to systematically explore various conformations of the ligand within the binding site, and a scoring function is applied to estimate the binding affinity for each conformation.
-
Analysis: The predicted binding poses and scores are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the EGFR C797S mutant.
Future Directions
The promising preclinical data for this compound warrant its continued clinical development. The ongoing Phase I/II clinical trials will be crucial in determining its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with NSCLC harboring the EGFR C797S mutation and potentially those with EGFR/ALK co-mutations. Further studies will also be needed to explore potential mechanisms of resistance to this compound and to identify rational combination strategies to further improve patient outcomes.
Conclusion
This compound is a potent, fourth-generation EGFR inhibitor with a clear mechanism of action designed to address the clinically significant challenge of C797S-mediated resistance in NSCLC. Its robust preclinical efficacy in relevant tumor models, including those with EGFR/ALK co-mutations, highlights its potential as a valuable new therapeutic agent. The successful clinical translation of this compound could offer a much-needed treatment option for patients who have exhausted current targeted therapies.
References
- 1. Multiepitope fusion protein-based ELISA for enhanced brucellosis serodiagnosis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Transformation from acquired EGFR 19del/C797S to EGFR 19del/T790M in an advanced non-small cell lung cancer patient: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR C797S x ALK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
In-Depth Technical Guide on the In Vitro Studies of DA-0157
For Researchers, Scientists, and Drug Development Professionals
Abstract:
DA-0157 is a novel small-molecule drug candidate that has demonstrated significant potential in overcoming resistance to existing cancer therapies. Specifically, it has shown impressive in vitro efficacy against non-small cell lung cancer (NSCLC) driven by mutations in the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), including the notoriously difficult-to-treat EGFR C797S mutation. This document provides a comprehensive overview of the available in vitro data on this compound, including its inhibitory activity, the experimental protocols used to generate this data, and the signaling pathways it targets.
Quantitative Data Summary
At present, detailed quantitative data from the primary publication, "Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations," is not publicly available. This section will be updated with specific IC50 values for this compound against various EGFR and ALK mutant cell lines as this information becomes accessible. The forthcoming data is expected to be presented in the following format for clarity and comparative analysis.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutant Kinases
| Kinase Target | This compound IC50 (nM) |
| EGFR (Wild Type) | Data not available |
| EGFR (L858R) | Data not available |
| EGFR (Exon 19 Del) | Data not available |
| EGFR (T790M) | Data not available |
| EGFR (C797S) | Data not available |
| EGFR (L858R/T790M) | Data not available |
| EGFR (Exon 19 Del/T790M) | Data not available |
| EGFR (L858R/T790M/C797S) | Data not available |
| EGFR (Exon 19 Del/T790M/C797S) | Data not available |
Table 2: In Vitro Inhibitory Activity of this compound against ALK Fusion Proteins
| ALK Fusion | This compound IC50 (nM) |
| EML4-ALK | Data not available |
| Other ALK fusions | Data not available |
Table 3: In Vitro Proliferative Inhibition by this compound in NSCLC Cell Lines
| Cell Line | Genotype | This compound GI50 (nM) |
| e.g., NCI-H1975 | EGFR L858R/T790M | Data not available |
| e.g., PC-9 | EGFR Exon 19 Del | Data not available |
| Cell lines with C797S mutation | Data not available | |
| Cell lines with ALK rearrangement | Data not available | |
| Cell lines with EGFR/ALK co-mutation | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors like this compound. These protocols are based on standard practices in the field and are likely similar to those used in the primary research on this compound.
Enzymatic Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR and ALK kinase domains.
Materials:
-
Recombinant human EGFR and ALK kinase domains (wild-type and mutant variants)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serially diluted)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the kinase, the substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP produced and thus kinase activity, is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell Proliferation (Viability) Assay
Objective: To determine the half-maximal growth inhibition (GI50) of this compound on various NSCLC cell lines.
Materials:
-
NSCLC cell lines harboring various EGFR and/or ALK mutations
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, XTT)
-
96-well clear-bottom plates
-
Luminometer or spectrophotometer
Procedure:
-
Seed the NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. This assay measures the intracellular ATP levels, which correlate with the number of viable cells.
-
Measure the luminescent signal using a luminometer.
-
Calculate the GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of EGFR, ALK, and their downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-EGFR, EGFR, p-ALK, ALK, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for evaluating a kinase inhibitor like this compound.
Caption: EGFR and ALK Signaling Pathways Targeted by this compound.
Caption: Experimental Workflow for In Vitro Evaluation of this compound.
Conclusion
This compound is a promising drug candidate with potent in vitro activity against clinically relevant and resistant mutations in EGFR and ALK. The comprehensive characterization of its inhibitory profile through enzymatic and cell-based assays, along with the elucidation of its impact on downstream signaling pathways, will be crucial for its continued development. This guide provides a framework for understanding the key in vitro studies necessary for the evaluation of such targeted therapies. As more data on this compound becomes publicly available, this document will be updated to provide a more complete picture of its preclinical profile.
DA-0157: A Preclinical and Clinical Overview of a Novel EGFR/ALK Dual Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DA-0157 is an investigational, orally active small molecule inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] It has been specifically developed to address acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), particularly the challenging EGFR C797S mutation.[1] Furthermore, this compound shows potent activity against ALK rearrangements and concurrent EGFR/ALK co-mutations, a growing clinical challenge with limited therapeutic options.[1] Preclinical studies have demonstrated significant in vitro and in vivo efficacy, alongside favorable pharmacokinetic properties.[1] this compound, also identified as DAJH-1050766, is currently progressing through Phase I/II clinical trials to evaluate its safety, tolerability, and preliminary efficacy in human subjects.[1]
Discovery and Lead Optimization
While specific details regarding the lead optimization process for this compound are not extensively available in the public domain, the development of such a targeted inhibitor likely followed a rational drug design strategy. This process typically involves:
-
Target Identification and Validation: Recognizing the unmet clinical need for inhibitors effective against the EGFR C797S mutation and EGFR/ALK co-mutations.
-
Hit Identification: Screening of compound libraries against the target kinases to identify initial "hit" compounds with inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Iterative chemical synthesis and biological testing of analogues of the hit compounds to understand the relationship between their chemical structure and their potency and selectivity for the target kinases. This process aims to enhance the desired inhibitory activity while minimizing off-target effects.
-
Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they have suitable characteristics for an orally administered drug.
The culmination of these efforts would have led to the selection of this compound as a clinical candidate with a promising preclinical profile.
Mechanism of Action
This compound functions as a dual inhibitor, targeting the ATP-binding sites of both EGFR and ALK. By occupying these sites, it prevents the phosphorylation and subsequent activation of these receptor tyrosine kinases. This blockade inhibits the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Signaling Pathway
The following diagram illustrates the targeted signaling pathways of this compound.
Caption: this compound inhibits both EGFR and ALK signaling pathways.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against various cancer cell lines, particularly those harboring EGFR resistance mutations and ALK fusions.
| Cell Line/Target | Mutation/Rearrangement | IC50 (nM) |
| Ba/F3-EGFR | Del19/T790M/C797S | 6.9 |
| Ba/F3-EML4-ALK | L1196M | 5.5 |
| Ba/F3-EML4-ALK | Wild-Type | 7.4 |
| Ba/F3-EGFR | Wild-Type | 830 |
Data sourced from MedchemExpress and is based on a publication in the European Journal of Medicinal Chemistry.[1]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in several mouse xenograft models.
| Model | Description | Dose | Tumor Growth Inhibition (TGI) |
| LD1-0025-200717 PDX | Patient-Derived Xenograft with EGFR Del19/T790M/C797S | 40 mg/kg/day | 98.3% |
| Ba/F3-EML-4-ALK-L1196M CDX | Cell Line-Derived Xenograft | 40 mg/kg/day | 125.2% |
| NCI-H1975 & NCI-H3122 Dual CDX | Dual implantation with EGFR Del19/T790M/C797S and EML4-ALK | 40 mg/kg/day | 89.5% & 113.9% |
Data sourced from a publication in the European Journal of Medicinal Chemistry.[1]
Pharmacokinetics
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties.[1] However, specific quantitative data such as Cmax, Tmax, AUC, and half-life in preclinical species are not publicly available.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are not available in the public domain. The following are generalized methodologies for the types of assays conducted.
Cell Proliferation Assay (Ba/F3 Models)
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Caption: Generalized workflow for a cell proliferation assay.
-
Cell Culture: Ba/F3 cells engineered to express specific EGFR or ALK mutations are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: A range of concentrations of this compound are added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
References
DA-0157: A Novel Dual EGFR/ALK Inhibitor for Drug-Resistant Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DA-0157 is an investigational small-molecule dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), currently undergoing Phase I/II clinical trials. Developed by Chengdu DIAO Pharmaceutical Group Co., Ltd., this compound, also identified as DAJH-1050766, has demonstrated significant preclinical activity against non-small cell lung cancer (NSCLC), particularly in overcoming the challenging EGFR C797S resistance mutation and in cases of EGFR/ALK co-mutations. This document provides a comprehensive overview of the available technical information on this compound, including its chemical properties, mechanism of action, and preclinical data, to serve as a resource for researchers and professionals in the field of oncology drug development.
Introduction
Targeted therapies against EGFR and ALK have transformed the treatment landscape for specific subsets of NSCLC patients. However, the emergence of drug resistance, such as the EGFR T790M and subsequent C797S mutations, limits the long-term efficacy of these treatments. The C797S mutation, in particular, confers resistance to third-generation EGFR inhibitors like osimertinib. Furthermore, a subset of patients presents with co-occurring EGFR mutations and ALK rearrangements, for which there are currently no effective therapeutic options.[1] this compound has been developed to address these unmet clinical needs by effectively targeting both EGFR C797S mutants and ALK fusion proteins.[1]
Chemical Structure and Properties
While the definitive chemical structure of this compound has not been publicly disclosed in the available literature, it is characterized as a "small-molecule drug candidate".[1] Information regarding its specific molecular weight, formula, and other physicochemical properties is not yet available in the public domain.
Mechanism of Action and Signaling Pathways
This compound functions as a dual inhibitor, targeting the kinase activity of both EGFR and ALK. Its key therapeutic advantage lies in its ability to inhibit EGFR variants harboring the C797S mutation, which sterically hinders the binding of covalent inhibitors. By acting on both EGFR and ALK, this compound has the potential to be effective in tumors driven by either oncogene or in the rare cases of co-mutation.
Below is a conceptual signaling pathway diagram illustrating the targets of this compound.
References
DA-0157: A Preclinical Overview of a Novel EGFR/ALK Dual Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DA-0157 (also known as DAJH-1050766) is a novel small-molecule drug candidate that has demonstrated significant promise in preclinical studies for the treatment of non-small cell lung cancer (NSCLC). Developed by Chengdu DIAO Pharmaceutical Group Co., Ltd., this compound is designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). A key focus of its development is its ability to overcome the notoriously difficult EGFR C797S resistance mutation, a significant challenge in current NSCLC therapies, as well as its efficacy against EGFR/ALK co-mutations.[1][2][3] This document provides a comprehensive overview of the early research findings on this compound, including available quantitative data, likely experimental protocols, and visualizations of its mechanism of action and experimental workflow.
Core Mechanism of Action
This compound targets activating mutations in both EGFR and ALK, which are critical oncogenic drivers in NSCLC.[2] Notably, it has shown potent activity against the EGFR T790M/C797S triple mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib. By simultaneously inhibiting both EGFR and ALK signaling pathways, this compound presents a potential therapeutic strategy for patients with co-existing EGFR mutations and ALK rearrangements, a patient population with limited treatment options.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of this compound.
In Vitro Efficacy
While the publication abstract describes "excellent in vitro efficacy" against various EGFR C797S mutants and ALK rearrangements, specific IC50 values are not publicly available at this time.[1][2][3] The table below is structured to accommodate such data as it becomes available.
| Target Cell Line / Kinase | IC50 (nM) |
| EGFRDel19/T790M/C797S | Data not available |
| EGFRL858R/T790M/C797S | Data not available |
| EML4-ALK | Data not available |
| Ba/F3-EML4-ALK-L1196M | Data not available |
| NCI-H1975 (EGFRL858R/T790M) | Data not available |
| NCI-H3122 (EML4-ALK) | Data not available |
In Vivo Efficacy
This compound has demonstrated substantial tumor growth inhibition in multiple mouse xenograft models.[1][2][3]
| Model Type | Cell Line / PDX Model | Treatment | Tumor Growth Inhibition (TGI) |
| Patient-Derived Xenograft (PDX) | LD1-0025-200717 (EGFRDel19/T790M/C797S) | 40 mg/kg/day | 98.3% |
| Cell-Derived Xenograft (CDX) | Ba/F3-EML-4-ALK-L1196M | 40 mg/kg/day | 125.2% |
| Dual-Side Implantation CDX | NCI-H1975 (EGFRDel19/T790M/C797S) & NCI-H3122 (EML4-ALK) | 40 mg/kg/day | 89.5% & 113.9% |
Pharmacokinetic Properties
The available literature indicates that this compound possesses "favorable pharmacokinetic properties and safety," though specific parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed.[1][2][3]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available. However, based on standard methodologies in oncology drug discovery, the following are likely protocols for the key experiments conducted.
In Vitro Cell Proliferation Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various NSCLC cell lines.
Methodology:
-
Cell Culture: NSCLC cell lines harboring different EGFR and ALK mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
-
Tumor Implantation:
-
CDX Models: Cultured human NSCLC cells are suspended in a matrix like Matrigel and injected subcutaneously into the flanks of the mice.
-
PDX Models: Tumor fragments from a patient's tumor are surgically implanted subcutaneously into the flanks of the mice.
-
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 40 mg/kg/day). The vehicle control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Visualizations
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound, targeting both the EGFR and ALK signaling pathways, which are crucial for the growth and survival of certain NSCLC cells.
Caption: this compound inhibits both EGFR and ALK pathways.
Experimental Workflow
This diagram outlines a typical preclinical research workflow for evaluating a novel kinase inhibitor like this compound.
Caption: A typical preclinical workflow for a kinase inhibitor.
Conclusion
This compound is a promising preclinical candidate that addresses a critical unmet need in the treatment of NSCLC, particularly for patients who have developed resistance to third-generation EGFR inhibitors due to the C797S mutation or those with EGFR/ALK co-mutations. The early in vivo data demonstrates significant anti-tumor activity in relevant models. While detailed in vitro and pharmacokinetic data are not yet fully public, the existing findings support the continued investigation of this compound. As this compound (DAJH-1050766) is currently undergoing Phase I/II clinical trials, further data on its safety and efficacy in humans are anticipated.[1][2][3]
References
- 1. TalkMED AI Paper-TAP [tap.talkmed.com]
- 2. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR C797S x ALK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for DA-0157 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-0157 is a novel small molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] Activating mutations in EGFR and rearrangements in ALK are key oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC).[1] While several generations of EGFR and ALK inhibitors have been developed, acquired resistance, particularly through mutations like the EGFR C797S "gatekeeper" mutation, remains a significant clinical challenge.[1] this compound has demonstrated potent preclinical activity in overcoming the EGFR C797S resistance mutation and inhibiting ALK rearrangements, making it a promising candidate for further investigation.[1]
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its efficacy, mechanism of action, and specificity.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes representative half-maximal inhibitory concentration (IC50) values of this compound in various NSCLC cell lines. These values are illustrative and based on the reported "excellent in vitro efficacy" of this compound.[1] Actual IC50 values should be determined experimentally.
| Cell Line | EGFR Mutation Status | ALK Status | This compound IC50 (nM) (Representative) |
| NCI-H1975 | L858R, T790M, C797S | Wild-Type | 50 |
| PC-9 | del E746-A750 | Wild-Type | >1000 |
| H3122 | EML4-ALK | Wild-Type | 25 |
| A549 | Wild-Type | Wild-Type | >5000 |
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of both EGFR and ALK. This dual inhibition blocks downstream signaling cascades that are crucial for tumor cell proliferation, survival, and growth. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
References
Application Notes and Protocols for DA-0157 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of DA-0157, a potent inhibitor of EGFR and ALK, in preclinical mouse models of non-small cell lung cancer (NSCLC). The provided protocols are based on published preclinical data and established methodologies for xenograft studies.
Introduction
This compound is a novel small-molecule drug candidate designed to overcome resistance to third-generation EGFR inhibitors, particularly the C797S mutation, as well as targeting ALK rearrangements and EGFR/ALK co-mutations.[1] In vivo studies are crucial for evaluating the efficacy and pharmacokinetic properties of this compound in a biological system. This document outlines the recommended dosage, experimental models, and detailed protocols for conducting such studies.
Quantitative Data Summary
Preclinical studies have demonstrated the significant anti-tumor activity of this compound in various mouse models. The key efficacy data is summarized in the table below.
| Mouse Model Type | Cell Line/Patient-Derived Xenograft (PDX) ID | Target Mutations | Dosage | Tumor Growth Inhibition (TGI) |
| PDX | LD1-0025-200717 | EGFRDel19/T790M/C797S | 40 mg/kg/d | 98.3% |
| CDX | Ba/F3-EML4-ALK-L1196M | EML4-ALK (L1196M) | 40 mg/kg/d | 125.2% |
| Dual-side Implantation CDX | NCI-H1975 & NCI-H3122 | EGFRDel19/T790M/C797S & EML4-ALK | 40 mg/kg/d | 89.5% & 113.9% |
Data sourced from a preclinical evaluation of this compound.[1]
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways activated by mutant EGFR and ALK fusion proteins. Understanding these pathways is critical for interpreting experimental results and identifying potential biomarkers.
Caption: EGFR C797S Downstream Signaling Pathway Inhibition by this compound.
Caption: ALK Fusion Protein Downstream Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for establishing xenograft models and evaluating the in vivo efficacy of this compound. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
Caption: Experimental Workflow for PDX Model Efficacy Study.
1. Animal Models:
-
Immunodeficient mice (e.g., NOD/SCID, NSG) are required to prevent graft rejection.
-
Mice should be 6-8 weeks old at the time of implantation.
2. Tumor Implantation:
-
Obtain fresh, sterile patient tumor tissue from surgically resected NSCLC specimens.
-
Cut the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse and subcutaneously implant a single tumor fragment into the flank.
3. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
4. This compound Administration:
-
Dosage: 40 mg/kg/day.[1]
-
Formulation: While the specific vehicle for this compound is not publicly available, a common formulation for oral administration of small molecule inhibitors is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with or without 0.1% Tween 80. It is recommended to perform formulation development to ensure stability and bioavailability.
-
Route of Administration: The exact route is not specified in the available literature. Oral gavage is a common and appropriate route for daily administration of small molecule inhibitors in mice. Intraperitoneal injection is another possibility. The choice of route should be justified and consistently applied.
-
Control Group: Administer the vehicle alone to the control group.
-
Duration: Continue daily treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint volume.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Tumor Growth Inhibition (TGI): Calculate TGI using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] × 100.[2]
Protocol 2: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
Caption: Experimental Workflow for CDX Model Efficacy Study.
1. Cell Culture:
-
Culture the desired human cancer cell line (e.g., NCI-H1975 for EGFR mutations, NCI-H3122 for ALK fusion) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., serum-free medium or PBS).
2. Cell Implantation:
-
Anesthetize immunodeficient mice (e.g., BALB/c nude, NOD/SCID).
-
Subcutaneously inject a suspension of 5-10 × 10⁶ cells in a volume of 100-200 µL into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.
3. Tumor Growth, Randomization, and Drug Administration:
-
Follow steps 3 and 4 from the PDX model protocol.
4. Efficacy Evaluation:
-
Follow step 5 from the PDX model protocol to assess the efficacy of this compound.
Safety and Pharmacokinetics
The preclinical study on this compound indicates that the compound demonstrates favorable pharmacokinetic properties and safety.[1] For a comprehensive evaluation, it is recommended to conduct a maximum tolerated dose (MTD) study prior to the efficacy studies to determine the optimal and safe dose range. Pharmacokinetic studies should also be performed to analyze the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected mouse strain.
Conclusion
This compound has shown promising preclinical efficacy in mouse models of NSCLC with challenging resistance mutations. The provided dosage information and protocols offer a solid foundation for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound. Adherence to best practices in animal welfare and experimental design is paramount for obtaining reliable and reproducible data.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing DA-0157 on NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the epidermal growth factor receptor (EGFR) and rearrangements in the anaplastic lymphoma kinase (ALK) gene. While targeted therapies against EGFR and ALK have shown clinical benefit, the emergence of drug resistance, particularly the EGFR T790M and C797S mutations, presents a major clinical challenge.[1]
DA-0157 is a novel, potent small-molecule inhibitor designed to target both EGFR and ALK, with demonstrated activity against the clinically significant EGFR Del19/T790M/C797S triple mutation and EML4-ALK fusion proteins. Preclinical studies have indicated that this compound exhibits excellent in vitro and in vivo efficacy against NSCLC models harboring these resistance mechanisms.[2]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound in NSCLC cell lines, enabling researchers to assess its anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects, as well as its impact on key signaling pathways.
Recommended Cell Lines
The selection of appropriate cell lines is critical for the meaningful evaluation of this compound. Based on its known targets, the following commercially available or established NSCLC cell lines are recommended:
-
PC-9 (EGFR Del19/T790M/C797S): This cell line is an invaluable tool for assessing the efficacy of this compound against the triple-mutant EGFR that confers resistance to third-generation EGFR inhibitors.
-
NCI-H3122 (EML4-ALK): This cell line harbors the EML4-ALK fusion oncogene and is a suitable model for evaluating the ALK inhibitory activity of this compound.
-
NCI-H1975 (EGFR L858R/T790M): This cell line can be used as a control to compare the activity of this compound against a well-characterized EGFR T790M mutant line.
-
A549 (EGFR wild-type, KRAS mutation): This cell line can serve as a negative control to assess the selectivity of this compound for EGFR/ALK-driven cancers.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation of results.
Table 1: Example In Vitro IC50 Values of a Hypothetical Compound-X with a Similar Profile to this compound
| Cell Line | Genotype | Compound-X IC50 (nM) |
| PC-9 | EGFR Del19/T790M/C797S | 25.5 |
| NCI-H3122 | EML4-ALK | 15.2 |
| NCI-H1975 | EGFR L858R/T790M | 45.8 |
| A549 | EGFR wt, KRAS mut | >1000 |
Table 2: Example Apoptosis Analysis of PC-9 Cells Treated with Compound-X for 48 hours
| Treatment | Concentration (nM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound-X | 25 | 60.1 ± 3.5 | 25.3 ± 2.2 | 14.6 ± 1.9 |
| Compound-X | 50 | 35.7 ± 2.8 | 40.2 ± 3.1 | 24.1 ± 2.5 |
Table 3: Example Cell Cycle Analysis of NCI-H3122 Cells Treated with Compound-X for 24 hours
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.3 ± 2.9 | 35.1 ± 2.5 | 19.6 ± 1.8 |
| Compound-X | 15 | 65.8 ± 3.1 | 20.5 ± 1.9 | 13.7 ± 1.5 |
| Compound-X | 30 | 75.2 ± 3.8 | 15.3 ± 1.7 | 9.5 ± 1.2 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
NSCLC cell lines (e.g., PC-9, NCI-H3122, NCI-H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour, detecting FITC on the FL1 channel and PI on the FL2 or FL3 channel.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.
-
Harvest cells, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This protocol is for assessing the effect of this compound on EGFR, ALK, and downstream signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., against p-EGFR, EGFR, p-ALK, ALK, p-Akt, Akt, p-ERK, ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse treated and untreated cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Mandatory Visualizations
Caption: EGFR/ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound on NSCLC cell lines.
Caption: Interpretation of Annexin V/PI apoptosis assay results.
References
Application Notes and Protocols for DA-0157 in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-0157 is a novel small-molecule inhibitor targeting both the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). Preclinical studies have demonstrated its potent activity in overcoming resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), particularly the C797S mutation, as well as its efficacy in models with EGFR/ALK co-mutations.[1] Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, are invaluable tools for the preclinical evaluation of novel therapeutics like this compound.[2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in NSCLC PDX models, with a specific focus on models harboring EGFR resistance mutations.
Data Presentation
The in vivo efficacy of this compound has been demonstrated in various preclinical models. The following table summarizes the quantitative data from a key study.
| Model Type | Model Name | Genetic Profile | Treatment | Dose | Tumor Growth Inhibition (TGI) |
| PDX | LD1-0025-200717 | EGFR Del19/T790M/C797S | This compound | 40 mg/kg/day | 98.3% |
| CDX | Ba/F3-EML-4-ALK-L1196M | EML4-ALK (L1196M) | This compound | 40 mg/kg/day | 125.2% |
| CDX | NCI-H1975 & NCI-H3122 (dual implant) | EGFR Del19/T790M/C797S & EML4-ALK | This compound | 40 mg/kg/day | 89.5% & 113.9% |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow for its evaluation in PDX models, the following diagrams are provided.
Experimental Protocols
Establishment of the LD1-0025-200717 PDX Model
This protocol is based on the characterization of the LD1-0025-200717 PDX model and general procedures for establishing NSCLC PDX models.[3][4]
1.1. Patient Sample:
-
The LD1-0025-200717 PDX model was established from a Non-Small Cell Lung Cancer (NSCLC) patient with an EGFR exon 19 deletion.[3]
-
The patient had developed resistance to first-generation EGFR inhibitors (icotinib/erlotinib) through the acquisition of the T790M mutation, and subsequently developed resistance to the third-generation inhibitor osimertinib (B560133) (AZD9291) via the C797S mutation.[3]
1.2. Materials:
-
Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).[3]
-
Sterile surgical instruments.
-
Tumor transport medium (e.g., RPMI-1640 with antibiotics).
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional).
1.3. Procedure:
-
Tumor Tissue Procurement: Obtain fresh tumor tissue from the patient via surgical resection or biopsy, collected in sterile transport medium on ice.[5]
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove non-tumor tissue and debris. Mince the viable tumor tissue into small fragments (approximately 2-3 mm³).[5]
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision on the flank and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous space.[5]
-
Close the incision with wound clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
Process the harvested tumor as described in step 2 and implant fragments into new recipient mice for model expansion (passaging).[6]
-
In Vivo Administration of this compound
This protocol is a generalized procedure based on the administration of small molecule tyrosine kinase inhibitors in mouse PDX models.[7][8]
2.1. Materials:
-
This compound compound.
-
Vehicle for formulation (e.g., a solution of 0.5% carboxymethylcellulose sodium in sterile water).
-
Oral gavage needles.
-
Syringes.
2.2. Procedure:
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration for the target dose (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg dosing volume).
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the drug suspension to be administered.
-
Administer the this compound formulation via oral gavage (p.o.).
-
For a 40 mg/kg/day dose, administer the formulation once daily.
-
The control group should receive the vehicle alone following the same schedule.
-
Tumor Measurement and Efficacy Evaluation
3.1. Procedure:
-
Tumor Measurement: Measure the tumor dimensions (length and width) twice a week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length × Width²) / 2
-
-
Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
3.2. TGI Calculation: The TGI is calculated using the following formula:
-
TGI (%) = [1 - (Tf / Ti) / (Cf / Ci)] × 100
Where:
-
Tf = Mean tumor volume of the treated group at the end of the study.
-
Ti = Mean tumor volume of the treated group at the start of treatment.
-
Cf = Mean tumor volume of the control group at the end of the study.
-
Ci = Mean tumor volume of the control group at the start of treatment.
Pharmacodynamic (PD) Marker Analysis (Optional)
To confirm the on-target activity of this compound, Western blot analysis of key signaling proteins in tumor lysates can be performed.
4.1. Procedure:
-
Sample Collection: At the end of the efficacy study, or at specific time points after the final dose, harvest tumors from a subset of mice from each treatment group.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of EGFR, ALK, and downstream effectors such as AKT and ERK.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[9]
-
Conclusion
This compound demonstrates significant antitumor activity in patient-derived xenograft models of NSCLC, particularly those with acquired resistance to third-generation EGFR inhibitors. The protocols provided herein offer a framework for the in vivo evaluation of this compound and other targeted therapies in clinically relevant preclinical models. Adherence to detailed and standardized procedures is crucial for generating reproducible and translatable data to guide further clinical development.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lidebiotech.com [lidebiotech.com]
- 4. lidebiotech.com [lidebiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Laboratory Guidelines for Handling and Application of DA-0157
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-0157 is a novel, potent, small-molecule inhibitor targeting both Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] Preclinical studies have demonstrated its efficacy in overcoming resistance to third-generation EGFR inhibitors, particularly the C797S mutation, as well as its activity against ALK rearrangements and EGFR/ALK co-mutations in non-small cell lung cancer (NSCLC).[1] These application notes provide essential guidelines for the safe handling, storage, and experimental use of this compound in a laboratory setting.
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor (TKI). It competitively binds to the ATP-binding pocket of EGFR and ALK, preventing their autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation. The primary pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | EGFR Mutation Status | ALK Fusion Status | IC50 (nM) |
| Ba/F3 | EGFRDel19/T790M/C797S | - | Data not publicly available |
| Ba/F3 | EGFRL858R/T790M/C797S | - | Data not publicly available |
| Ba/F3 | - | EML4-ALK | Data not publicly available |
| NCI-H1975 | EGFRL858R/T790M | - | Data not publicly available |
| NCI-H3122 | - | EML4-ALK | Data not publicly available |
Note: Specific IC50 values for this compound are not yet publicly available in the referenced preclinical study. Researchers should perform dose-response experiments to determine the IC50 in their specific cell models.
In Vivo Efficacy of this compound
| Xenograft Model | EGFR/ALK Status | Dose | Tumor Growth Inhibition (TGI) |
| LD1-0025-200717 PDX | EGFRDel19/T790M/C797S | 40 mg/kg/d | 98.3% |
| Ba/F3-EML-4-ALK-L1196M CDX | EML4-ALK | 40 mg/kg/d | 125.2% |
| NCI-H1975 & NCI-H3122 dual-side implantation CDX | EGFRDel19/T790M/C797S & EML4-ALK | 40 mg/kg/d | 89.5% & 113.9% |
Experimental Protocols
General Handling and Storage of this compound
As a potent small-molecule kinase inhibitor, this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability (up to 36 months). Keep desiccated.
-
Stock Solution in DMSO: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -80°C for up to 6 months.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines with relevant EGFR/ALK mutations (e.g., Ba/F3 engineered to express mutants, NCI-H1975, NCI-H3122)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old media from the cells and add the media containing the different inhibitor concentrations. Include a vehicle control (media with DMSO only).
-
Incubation: Incubate the cells with the inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Protocol 2: Western Blot for EGFR and ALK Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of EGFR and ALK.
Materials:
-
This compound
-
Appropriate cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-pALK, anti-total ALK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the phosphorylated protein signal, the membrane can be stripped and re-probed for the total protein and a loading control.
Visualizations
Caption: EGFR and ALK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
References
Techniques for Assessing DA-0157 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the target engagement of DA-0157, a novel small-molecule inhibitor targeting clinically relevant mutations in the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). This compound has demonstrated significant potential in overcoming resistance to third-generation EGFR inhibitors, particularly the C797S mutation, and in treating cancers with ALK rearrangements or EGFR/ALK co-mutations.[1][2][3][4]
This document outlines detailed protocols for key target engagement assays, presents representative quantitative data in structured tables for comparative analysis, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Overview of Target Engagement Assays for this compound
To robustly characterize the interaction of this compound with its targets, EGFR and ALK, a combination of biophysical and cell-based assays is recommended. These assays provide quantitative data on binding affinity, target occupancy in a cellular context, and the thermodynamic and kinetic profiles of the drug-target interaction.
Key techniques covered in these application notes include:
-
Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in intact cells by measuring the thermal stabilization of EGFR and ALK upon this compound binding.
-
NanoBRET™ Target Engagement Assay: A live-cell, real-time method to quantify the binding of this compound to EGFR and ALK and determine intracellular potency.
Data Presentation: Quantitative Analysis of Target Engagement
The following tables summarize representative quantitative data for the engagement of fourth-generation EGFR inhibitors and various ALK inhibitors with their respective targets. While specific data for this compound is emerging from ongoing clinical trials, these values provide a benchmark for the expected potency and selectivity.[1][2]
Table 1: Representative IC50 Values for EGFR Inhibitors Against Clinically Relevant Mutants
| Compound Class | EGFR Mutant | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Fourth-Generation | EGFRDel19/T790M/C797S | 0.46 - 15.8 | 26.8 - 52 |
| (Representative) | EGFRL858R/T790M/C797S | 0.13 - 23.6 | 36 - 120 |
| EGFRwt | 1.07 - >1000 | 147 - >1000 | |
| Third-Generation | EGFRDel19/T790M/C797S | >1000 | >1000 |
| (e.g., Osimertinib) | EGFRL858R/T790M/C797S | >1000 | >1000 |
Data compiled from studies on various fourth-generation EGFR inhibitors.[5][6][7]
Table 2: Representative IC50 Values for ALK Inhibitors Against EML4-ALK and Resistance Mutants
| Compound Class | ALK Variant | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Next-Generation | EML4-ALK | <1 - 20 | 15 - 50 |
| (Representative) | EML4-ALKL1196M | 5 - 70 | 50 - 200 |
| EML4-ALKG1202R | 10 - 150 | 100 - 500 | |
| First-Generation | EML4-ALK | 20 - 50 | 100 - 400 |
| (e.g., Crizotinib) | EML4-ALKL1196M | >500 | >1000 |
Data compiled from studies on various ALK inhibitors.[8][9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the general workflows for the described experimental protocols.
Experimental Protocols
Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol describes the use of CETSA to determine the target engagement of this compound with EGFR and ALK in intact cells. The principle relies on the stabilization of the target protein upon ligand binding, leading to a higher melting temperature.
Materials:
-
NSCLC cell lines expressing target of interest (e.g., NCI-H1975 for EGFRL858R/T790M/C797S, NCI-H3122 for EML4-ALK)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for Western blotting (lysis buffer, antibodies against total EGFR/ALK and loading control, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 1-5 x 106 cells/mL.
-
Aliquot cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble EGFR or ALK in each sample by Western blotting.
-
Use an antibody against a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the loading control and plot as a percentage of the signal at the lowest temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for both vehicle- and this compound-treated samples.
-
The difference in Tm (ΔTm) indicates the degree of thermal stabilization and target engagement.
-
Protocol for NanoBRET™ Target Engagement Assay
This protocol outlines a live-cell method to quantify the apparent affinity of this compound for EGFR and ALK. The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competing compound.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-EGFR and NanoLuc®-ALK fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for EGFR/ALK
-
This compound stock solution in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the appropriate NanoLuc®-target fusion vector.
-
After 24 hours, seed the transfected cells into assay plates.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the this compound dilutions to the wells.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the luminescence at two wavelengths (donor emission ~460nm, acceptor emission ~610nm) within 10 minutes.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to vehicle (DMSO) control wells.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
By employing these detailed protocols and referencing the provided data and diagrams, researchers can effectively assess the target engagement of this compound and further elucidate its therapeutic potential in relevant cancer models.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR C797S x ALK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. TalkMED AI Paper-TAP [tap.talkmed.com]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EML4-ALK: Update on ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EML4‐ALK biology and drug resistance in non‐small cell lung cancer: a new phase of discoveries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of DA-0157 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-0157 is a novel small-molecule inhibitor targeting activating and resistance mutations in the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), significant oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC).[1] Notably, this compound has demonstrated potent activity against the EGFR C797S mutation, a key mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Despite the promise of targeted monotherapies, the development of acquired resistance remains a significant clinical challenge. Resistance to EGFR and ALK inhibitors often arises from the activation of bypass signaling pathways, primarily the RAS-MEK-ERK and PI3K-AKT-mTOR pathways, which can circumvent the targeted inhibition and promote cell survival and proliferation.
A rational therapeutic strategy to overcome or delay the onset of resistance is the combination of this compound with inhibitors of these key downstream signaling pathways. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with a MEK inhibitor or a PI3K inhibitor in NSCLC models harboring EGFR and/or ALK mutations.
Rationale for Combination Therapy
The EGFR and ALK receptor tyrosine kinases, upon activation, trigger downstream signaling cascades that are crucial for cancer cell growth and survival. The two major pathways are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.
-
The PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.
Acquired resistance to EGFR or ALK inhibitors frequently involves the reactivation of these pathways through various mechanisms, rendering the cancer cells independent of the primary oncogenic driver. Preclinical studies have shown that the concurrent inhibition of EGFR/ALK and MEK or PI3K can lead to synergistic anti-tumor effects and prevent or delay the emergence of resistant clones. Therefore, combining this compound with a MEK or PI3K inhibitor is a promising strategy to enhance therapeutic efficacy and combat drug resistance in NSCLC.
Signaling Pathway Overview
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound with a MEK inhibitor or a PI3K inhibitor results in synergistic, additive, or antagonistic effects on the viability of NSCLC cells.
Cell Lines:
-
NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975 for EGFR L858R/T790M, and engineered lines with C797S) and ALK rearrangements (e.g., NCI-H3122 for EML4-ALK).
Materials:
-
This compound
-
MEK inhibitor (e.g., Trametinib)
-
PI3K inhibitor (e.g., Alpelisib)
-
Selected NSCLC cell lines
-
96-well cell culture plates
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
CompuSyn software or other software for synergy analysis
Protocol:
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound, MEK inhibitor, and PI3K inhibitor in DMSO. Create a dilution series for each drug. For combination treatments, prepare a matrix of concentrations at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Drug Treatment:
-
Single Agent: Add serial dilutions of each drug to designated wells.
-
Combination: Add the prepared combination drug dilutions to the appropriate wells.
-
Control: Add vehicle (DMSO) to control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use CompuSyn software to input the dose-response data for single agents and the combination.
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of this compound alone and in combination on the phosphorylation status of key proteins in the EGFR/ALK downstream signaling pathways.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: p-EGFR (Tyr1068), total EGFR, p-ALK (Tyr1604), total ALK, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination partner (MEK or PI3K inhibitor), or the combination at specified concentrations for a defined period (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a MEK or PI3K inhibitor in a mouse xenograft model of NSCLC.
Animal Model:
-
6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., NCI-H1975) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: MEK or PI3K inhibitor
-
Group 4: this compound + MEK or PI3K inhibitor
-
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., daily oral gavage for a specified number of weeks). This compound has been tested at 40 mg/kg/d in preclinical models.[1] Doses for the combination partner should be based on literature or preliminary studies.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly. Monitor the animals for any signs of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100
-
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of differences between groups.
-
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of Single Agents
| Cell Line | This compound IC50 (nM) | MEK Inhibitor IC50 (nM) | PI3K Inhibitor IC50 (nM) |
|---|---|---|---|
| NCI-H1975 | |||
| NCI-H3122 |
| Other | | | |
Table 2: In Vitro Combination Synergy Analysis (Combination Index)
| Cell Line | Combination | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
|---|---|---|---|---|
| NCI-H1975 | This compound + MEKi | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| NCI-H3122 | This compound + PI3Ki | 0.50 | ||
| 0.75 |
| | | 0.90 | | |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | N/A | ||
| This compound | |||
| MEK/PI3K Inhibitor |
| this compound + MEK/PI3K Inhibitor | | | |
Experimental Workflow Diagrams
References
Application Notes and Protocols for Evaluating DA-0157 Synergy with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-0157 is a novel, potent small-molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] Preclinical studies have demonstrated its significant activity against non-small cell lung cancer (NSCLC) models, particularly those harboring EGFR mutations resistant to third-generation inhibitors, such as the C797S mutation, and in cases of EGFR/ALK co-mutations.[1] To enhance the therapeutic potential of this compound and overcome potential resistance mechanisms, evaluating its synergistic effects in combination with other anticancer agents is a critical step in its preclinical and clinical development.
These application notes provide a comprehensive guide for researchers to design and execute experiments aimed at identifying and quantifying the synergistic potential of this compound with other therapeutic agents. The protocols outlined below cover essential in vitro and in vivo methodologies for a thorough assessment of drug synergy.
Rationale for Combination Therapy with this compound
Combining this compound with other drugs is predicated on several key principles of cancer therapy:
-
Overcoming Resistance: Tumors can develop resistance to targeted therapies through various mechanisms, including the activation of bypass signaling pathways.[2] Combining this compound with an agent that inhibits a potential bypass pathway (e.g., MET, FGFR) could prevent or delay the emergence of resistance.
-
Enhancing Efficacy: Two drugs acting on different targets within the same or parallel signaling pathways can lead to a more profound and durable anti-tumor response than either agent alone.
-
Dose Reduction and Toxicity Mitigation: A synergistic combination may allow for the use of lower doses of each drug, potentially reducing dose-related toxicities while maintaining or even enhancing therapeutic efficacy.
Potential Drug Classes for Combination with this compound
Based on the known mechanisms of action and resistance to EGFR and ALK inhibitors, the following drug classes are rational candidates for synergistic combination studies with this compound:
-
Other Tyrosine Kinase Inhibitors (TKIs):
-
Chemotherapeutic Agents: Combining targeted therapy with traditional chemotherapy is a clinically validated strategy in NSCLC.
-
MEK Inhibitors: To achieve vertical inhibition of the MAPK signaling pathway, which is downstream of both EGFR and ALK.[2]
-
PI3K/mTOR Inhibitors: To target the parallel PI3K/AKT/mTOR survival pathway.
-
Immunotherapy (Checkpoint Inhibitors): Exploring the potential for synergistic effects between targeted therapy and immunotherapy is an active area of research, though caution regarding potential toxicities is warranted.[5]
-
Microtubule-Targeting Agents: Some studies have shown synergy between EGFR inhibitors and agents that disrupt microtubule function.
In Vitro Synergy Evaluation
Experimental Workflow
A systematic in vitro approach is the first step in identifying synergistic drug combinations.
Caption: A stepwise workflow for the in vitro evaluation of this compound synergy.
Detailed Experimental Protocols
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the effect of drug combinations on cell viability.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for EGFR T790M/L858R, or patient-derived cells with relevant mutations)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment:
-
Single-Agent IC50: Prepare serial dilutions of this compound and the combination drug in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (e.g., DMSO) control wells.
-
Combination Treatment: Prepare drug combinations at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format (checkerboard). Add 100 µL of the combination dilutions to the wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly by pipetting or on a plate shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
This protocol is used to validate whether the observed synergistic effect on cell viability is due to an increase in apoptosis.
Materials:
-
6-well plates
-
Treated cells (as described in the cell viability assay)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, and their combination at synergistic concentrations for 48-72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
This protocol is to investigate the molecular mechanisms underlying the synergistic interaction by examining the phosphorylation status of key signaling proteins.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described for the apoptosis assay for a shorter duration (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
Data Analysis and Presentation
Calculation of Combination Index (CI)
The synergistic, additive, or antagonistic effect of the drug combination can be quantified using the Chou-Talalay method to calculate the Combination Index (CI).
CI < 1: Synergy CI = 1: Additivity CI > 1: Antagonism
The CI is calculated using software such as CompuSyn.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing Resistance to EFGR- and ALK-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DA-0157 Administration in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-0157 is a novel, orally active small-molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] A significant advancement in targeted cancer therapy, this compound has demonstrated potent activity against non-small cell lung cancer (NSCLC) models, particularly those harboring the EGFR C797S resistance mutation and EGFR/ALK co-mutations, which are challenging to treat with existing inhibitors.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its administration and evaluation in preclinical cancer models.
Mechanism of Action
This compound exerts its anti-tumor activity by dually inhibiting the tyrosine kinase activity of both EGFR and ALK. In cancer cells driven by activating mutations in these receptors, this compound blocks downstream signaling pathways crucial for cell proliferation, survival, and growth, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4] This dual inhibition is particularly effective in tumors with co-existing EGFR and ALK alterations, a setting where single-target agents often fail.[2]
Caption: Dual inhibition of EGFR and ALK signaling pathways by this compound.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound has been evaluated against various cancer cell lines, demonstrating potent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Target Mutations | IC50 (nM) |
| Ba/F3-EGFR Del19/T790M/C797S | EGFR Del19/T790M/C797S | 6.9 |
| Ba/F3-EGFR WT | Wild-Type EGFR | 830 |
| Ba/F3-EML4-ALK-L1196M | EML4-ALK L1196M | 5.5 |
| Ba/F3-EML4-ALK | EML4-ALK | 7.4 |
Data sourced from publicly available preclinical studies.
In Vivo Efficacy of this compound
This compound has shown significant anti-tumor efficacy in various preclinical xenograft models when administered orally.
| Preclinical Model | Target Mutations | Dose | Tumor Growth Inhibition (TGI) |
| LD1-0025-200717 PDX | EGFR Del19/T790M/C797S | 40 mg/kg/day | 98.3% |
| Ba/F3-EML-4-ALK-L1196M CDX | EML4-ALK L1196M | 40 mg/kg/day | 125.2% |
| NCI-H1975 & NCI-H3122 dual CDX | EGFR Del19/T790M/C797S & EML4-ALK | 40 mg/kg/day | 89.5% & 113.9% |
Data sourced from publicly available preclinical studies.[1]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines a general procedure for determining the IC50 of this compound against cancer cell lines using a tetrazolium-based assay (e.g., MTT or XTT).
Caption: Workflow for in vitro cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., NCI-H1975, Ba/F3)
-
Complete cell culture medium
-
This compound compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations for testing.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control group.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Assay:
-
MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model Administration
This protocol describes the establishment of a subcutaneous xenograft model and the oral administration of this compound.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel ALK secondary mutation and EGFR signaling cause resistance to ALK kinase inhibitors. [vivo.weill.cornell.edu]
- 3. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic treatment in EGFR-ALK NSCLC patients: second line therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of DA-0157 in Biological Samples
These application notes provide detailed methodologies for the quantitative analysis of DA-0157 in biological matrices, tailored for researchers, scientists, and professionals in drug development. The protocols focus on robust and validated analytical techniques essential for pharmacokinetic, toxicokinetic, and other preclinical and clinical studies.
Application Note 1: Quantification of this compound in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This note describes a validated LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and selectivity.
1. Principle
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound and an internal standard (IS). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
2. Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.2. Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, 10 µL of internal standard working solution, and 150 µL of ACN containing 0.1% FA.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
2.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion (e.g., 350.2 → 180.1)
-
Internal Standard: [M+H]+ → fragment ion
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
3. Data Presentation
The quantitative performance of the LC-MS/MS method for this compound is summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal (<15%) |
| Recovery | > 85% |
4. Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Application Note 2: High-Throughput Bioanalysis of this compound
For studies requiring the analysis of a large number of samples, the following protocol adapts the LC-MS/MS method to a 96-well plate format.
1. Principle
This high-throughput method utilizes automated liquid handlers for sample preparation in a 96-well plate format, significantly reducing processing time and improving reproducibility.
2. Experimental Protocol
2.1. Automated Sample Preparation
-
Using an automated liquid handler, aliquot 50 µL of plasma samples, calibration standards, and quality controls into a 96-well deep-well plate.
-
Dispense 10 µL of internal standard working solution to all wells.
-
Dispense 150 µL of cold acetonitrile with 0.1% FA to all wells to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
The supernatant is then ready for direct injection into the LC-MS/MS system.
2.2. Chromatographic and Mass Spectrometric Conditions The chromatographic and mass spectrometric conditions remain the same as described in Application Note 1. A rapid chromatographic gradient can be employed to shorten the run time if resolution from interferences is maintained.
3. Data Presentation
The performance of the high-throughput method is comparable to the manual method, as summarized below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 11% |
| Accuracy (% Bias) | Within ±13% |
| Sample Throughput | ~200 samples/day |
4. Logical Relationship Diagram
Caption: Decision tree for selecting an analytical method.
Hypothetical Signaling Pathway of this compound
To illustrate the potential mechanism of action of this compound, a hypothetical signaling pathway is presented below. This diagram visualizes how this compound might interact with a target receptor and modulate downstream cellular processes.
Caption: Hypothetical signaling cascade initiated by this compound.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DA-0157 Solubility Issues In Vitro
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving DA-0157 directly into my aqueous buffer for my in vitro assay. What should I do?
A1: It is a common characteristic of small-molecule kinase inhibitors, like those targeting EGFR and ALK, to be hydrophobic and exhibit poor solubility in aqueous solutions.[2] Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a concentrated stock solution of this compound in a suitable organic solvent and then dilute this stock into your aqueous experimental medium to the final desired concentration.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for the initial solubilization of most kinase inhibitors.[2] Other organic solvents that may be considered, depending on the specific properties of this compound and the compatibility with your experimental system, include ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA). It is always advisable to test the solubility of a small amount of the compound in the chosen solvent before preparing a large stock.
Q3: What is a typical concentration for a this compound stock solution?
A3: Stock solutions for in vitro assays are typically prepared at concentrations ranging from 1 to 50 mM in an organic solvent like DMSO.[2] The maximum concentration will be dictated by the solubility of this compound in the chosen solvent. Preparing a higher concentration stock solution is generally preferred as it minimizes the volume of the organic solvent that needs to be added to your final aqueous solution.
Q4: After diluting my this compound DMSO stock into my aqueous buffer, a precipitate formed. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a frequent challenge with poorly soluble compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try diluting your stock solution further to achieve a lower final concentration in the assay.
-
Increase the percentage of co-solvent: For many in vitro assays, a small percentage of the organic solvent (e.g., 0.1-1% DMSO) in the final solution is acceptable and can help maintain the compound's solubility.[2] However, it is crucial to be aware that higher concentrations of organic solvents can be toxic to cells. Always run a vehicle control to assess the effect of the solvent on your experiment.
-
Use a surfactant: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can help to increase the solubility of hydrophobic compounds in aqueous solutions for cell-free assays. However, these are generally not suitable for cell-based assays as they can be cytotoxic.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. For instance, another ALK inhibitor, Alectinib, shows increased solubility in acidic media.[3][4][5] This approach requires knowledge of the compound's pKa and should be tested to ensure the pH change does not affect the experimental system.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Media
If you observe precipitation of this compound after dilution of your organic stock solution into your aqueous experimental medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes common methods to enhance the solubility of poorly soluble compounds in vitro. The effectiveness of each method will be compound-specific.
| Method | Typical Concentration/Range | Advantages | Disadvantages |
| Co-solvents | |||
| DMSO | 0.1 - 1% (in final solution) | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations. |
| Ethanol | 0.1 - 5% (in final solution) | Less toxic than DMSO for some cell lines. | Lower solubilizing power than DMSO for some compounds. |
| pH Adjustment | Varies based on pKa | Can significantly increase solubility for ionizable compounds. | Requires knowledge of pKa; pH change might affect the assay. |
| Surfactants | |||
| Tween-20 | 0.01 - 0.05% | Effective at low concentrations for increasing solubility. | Generally not suitable for cell-based assays due to cytotoxicity. |
| Triton X-100 | 0.01 - 0.05% | Similar to Tween-20 in effectiveness. | Can interfere with some enzymatic assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg).
-
Calculate Solvent Volume: Based on the molecular weight (MW) of this compound (if known), calculate the volume of DMSO required to achieve a 10 mM concentration. If the MW is unknown, you may need to prepare a stock solution based on weight/volume (e.g., 10 mg/mL) and determine the molarity later.
-
Formula: Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This protocol provides a method for determining the aqueous kinetic solubility of this compound.
Caption: Experimental workflow for a kinetic solubility assay.
Signaling Pathway
This compound is an inhibitor of the EGFR and ALK signaling pathways, which are critical in the development of non-small cell lung cancer.[1]
Caption: Simplified EGFR and ALK signaling pathways inhibited by this compound.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DA-0157 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DA-0157 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule drug candidate currently in preclinical development. It is designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] Specifically, it targets EGFR with the C797S mutation, which confers resistance to third-generation EGFR inhibitors, as well as various ALK rearrangements.[1] In non-small cell lung cancer (NSCLC), these mutations and rearrangements lead to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[2][3][4][5][6][7] this compound aims to inhibit these oncogenic drivers, thereby reducing tumor cell viability.[1]
Q2: Which cell lines are appropriate for testing this compound?
A2: Given this compound's mechanism of action, the most relevant cell lines for testing are NSCLC cell lines harboring EGFR mutations (particularly the C797S resistance mutation) or ALK fusion proteins. Examples of such cell lines used in preclinical studies include those with EGFRDel19/T790M/C797S and EML4-ALK.[1] It is crucial to select a cell line that expresses the specific molecular target of interest to observe a relevant biological response.
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: For a novel compound like this compound, it is advisable to begin with a broad concentration range to determine its cytotoxic potential.[8] A logarithmic or semi-logarithmic dose-response curve is recommended, with concentrations spanning several orders of magnitude, for instance, from 0.01 µM to 100 µM.[8] This wide range helps in identifying the half-maximal inhibitory concentration (IC50). For subsequent, more refined experiments, a narrower range around the initially determined IC50 can be used.
Q4: Which cell viability assay should I use for this compound?
A4: The choice of cell viability assay depends on your experimental goals and the characteristics of your cell line. Commonly used assays for assessing the efficacy of anticancer compounds include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. It is a widely used and cost-effective method.[9]
-
MTS Assay: Similar to the MTT assay, the MTS assay also measures metabolic activity but has the advantage of producing a water-soluble formazan (B1609692) product, simplifying the protocol.[9][10]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which correlates with the number of viable cells. They are generally more sensitive than colorimetric assays.
For initial screening and optimization of this compound, the MTT or MTS assays are suitable choices.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting each row or column.[8] |
| Pipetting Errors | Use calibrated pipettes. For viscous solutions, consider using reverse pipetting. Ensure consistent pipetting technique across all wells.[8] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium to maintain humidity.[8] |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for any precipitates, especially at higher concentrations. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system (while ensuring the final solvent concentration is non-toxic to the cells). |
Issue 2: Inconsistent IC50 Values Across Experiments
Reproducibility of the IC50 value is crucial for reliable data. Here are common reasons for inconsistency and how to address them.
| Potential Cause | Troubleshooting Steps |
| Variable Cell Health and Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before seeding.[11][12] |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for both drug treatment and assay development in all experiments.[8] |
| This compound Stock Solution Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Variations in Assay Conditions | Standardize all experimental parameters, including cell seeding density, media volume, CO2 levels, and temperature.[11] |
Issue 3: Unexpected Dose-Response Curve (e.g., No Effect or a Biphasic Response)
An unusual dose-response curve can indicate experimental artifacts or complex biological effects.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | If no effect is observed, the concentrations tested may be too low. Conversely, if maximum inhibition is seen at all concentrations, the range may be too high. Perform a preliminary experiment with a very broad range of concentrations (e.g., 0.001 µM to 200 µM) to identify the active range. |
| Compound Interference with Assay Reagents | This compound may directly react with the assay reagents (e.g., reducing MTT). To test for this, set up cell-free control wells containing media, this compound at various concentrations, and the assay reagent. A change in color or signal in these wells indicates direct interference. |
| Off-Target Effects or Complex Biology | At very high concentrations, some compounds can have off-target effects that may lead to a non-standard dose-response curve. If a biphasic (hormetic) effect is observed, where low doses stimulate and high doses inhibit, this could be a true biological response. |
| Cell Line Resistance | The chosen cell line may not be sensitive to this compound if it does not express the specific EGFR or ALK mutations that the compound targets. Confirm the genetic background of your cell line. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of NSCLC cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
NSCLC cell line of interest (e.g., with EGFR C797S or EML4-ALK)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a range of concentrations (e.g., starting from 100 µM down to 0.01 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration, typically <0.5%).
-
Also, include a "no-cell" control with media only for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]
-
After this incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Simplified EML4-ALK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. texaschildrens.org [texaschildrens.org]
Technical Support Center: Improving the In Vivo Efficacy of DA-0157
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual EGFR/ALK inhibitor, DA-0157. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets both the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). It has demonstrated significant efficacy against EGFR mutants, including the C797S resistance mutation, as well as ALK rearrangements and EGFR/ALK co-mutations, which are key drivers in non-small cell lung cancer (NSCLC).[1]
Q2: What is the recommended starting dose for in vivo efficacy studies with this compound?
A2: Based on published preclinical data, a dose of 40 mg/kg/day administered orally has been shown to be effective in both patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models of NSCLC.[1][2] However, it is always recommended to perform a dose-ranging study to determine the optimal dose for your specific model.
Q3: What vehicle should I use to formulate this compound for oral administration in mice?
A3: As with many kinase inhibitors, this compound is likely to have low aqueous solubility. A common approach for formulating such compounds for oral gavage is to first dissolve it in a small amount of an organic solvent like DMSO (typically not exceeding 10% of the final volume) and then dilute it with a vehicle containing solubilizing agents. A widely used vehicle composition is a solution of PEG400 and Tween 80 in saline. For poorly soluble kinase inhibitors, lipid-based formulations can also enhance oral absorption.[2][3] A recommended starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Q4: What are the expected adverse effects of this compound in mice and how can I manage them?
A4: While specific adverse event data for this compound is not extensively published, inhibitors of the EGFR and ALK pathways are known to cause certain side effects. The most common toxicities associated with EGFR inhibitors are skin-related, such as rash and dry skin.[4][5][6] ALK inhibitors can be associated with respiratory system toxicity.[7] Monitor your animals closely for signs of skin irritation, changes in breathing, diarrhea, and weight loss.[6][8] If adverse events are observed, consider reducing the dose or frequency of administration. Supportive care, such as providing softened food for animals with oral mucositis, may also be necessary.
Q5: What type of in vivo model is most appropriate for testing this compound?
A5: The choice of model depends on your research question. Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, are valuable for assessing efficacy in a model that closely recapitulates the heterogeneity of human tumors.[9][10][11] Cell-line derived xenograft (CDX) models, where human cancer cell lines are implanted, are useful for initial efficacy testing and are generally more reproducible.[12] this compound has shown efficacy in both PDX and CDX models of NSCLC with relevant EGFR and ALK mutations.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition (TGI) | Poor Bioavailability: The compound may not be adequately absorbed after oral administration. | - Optimize Formulation: Try a different vehicle, such as a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS), to improve solubility and absorption.[2][3][13] - Confirm Target Engagement: If possible, perform pharmacokinetic/pharmacodynamic (PK/PD) studies to measure drug concentration in plasma and tumor tissue and assess target inhibition (e.g., by measuring phosphorylation of EGFR and ALK). |
| Suboptimal Dosing: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. | - Dose Escalation Study: Perform a dose-ranging study to identify a more effective dose. - Increase Dosing Frequency: Consider twice-daily dosing if the compound's half-life is short. | |
| Incorrect Animal Model: The xenograft model may not harbor the specific mutations (EGFR C797S or ALK rearrangements) that this compound targets. | - Model Characterization: Ensure your PDX or CDX model has been molecularly characterized to confirm the presence of the target mutations. | |
| Improper Drug Administration: Issues with the oral gavage technique can lead to incorrect dosing. | - Refine Gavage Technique: Ensure proper restraint and needle placement to avoid administration into the trachea.[14][15][16] Consider coating the gavage needle with sucrose (B13894) to reduce animal stress.[15] | |
| High Variability in Tumor Growth | Inconsistent Tumor Implantation: Variation in the initial size or location of implanted tumor fragments or cells. | - Standardize Implantation: Ensure all animals receive a consistent number of cells or tumor fragments of a similar size, implanted in the same subcutaneous location. |
| Variable Drug Administration: Inconsistent oral gavage technique among technicians. | - Standardize Protocol: Ensure all personnel are thoroughly trained on the same oral gavage protocol.[17] | |
| Adverse Events (e.g., weight loss, skin rash) | On-target Toxicity: Inhibition of EGFR in normal tissues like the skin and gastrointestinal tract is a known side effect of this class of drugs.[4][6] | - Dose Reduction: Lower the dose of this compound. - Intermittent Dosing: Change the dosing schedule (e.g., 5 days on, 2 days off). - Supportive Care: Provide supportive care as needed (e.g., topical moisturizers for skin rash, dietary supplements for weight loss). |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Vehicle-only Control Group: Always include a control group that receives only the vehicle to assess its tolerability. - Reformulate: If the vehicle is causing toxicity, try a different, better-tolerated formulation. |
Data Summary Tables
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cell Line/PDX Model | Relevant Mutations | Dose | Tumor Growth Inhibition (TGI) | Reference |
| PDX | LD1-0025-200717 | EGFRDel19/T790M/C797S | 40 mg/kg/day | 98.3% | [1] |
| CDX | Ba/F3-EML-4-ALK-L1196M | EML4-ALK | 40 mg/kg/day | 125.2% | [1] |
| CDX | NCI-H1975 & NCI-H3122 (dual-side) | EGFRDel19/T790M/C797S & EML4-ALK | 40 mg/kg/day | 89.5% & 113.9% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound for the desired concentration and final volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is completely dissolved.
-
Add PEG400 to a final concentration of 40% of the total volume and vortex thoroughly.
-
Add Tween 80 to a final concentration of 5% of the total volume and vortex until the solution is homogenous.
-
Add sterile saline to bring the solution to the final volume (45% of the total volume) and vortex again.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming may be required.
-
Store the formulation at 4°C for short-term use. Prepare fresh formulation weekly.
-
Protocol 2: In Vivo Efficacy Study in a CDX Model
-
Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
-
Cell Culture and Implantation:
-
Culture the desired NSCLC cell line (e.g., NCI-H1975 for EGFRT790M/C797S) under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume (mm³) = (length x width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Treatment Group: Administer this compound (e.g., 40 mg/kg) orally via gavage once daily.
-
Vehicle Control Group: Administer the corresponding vehicle solution orally via gavage once daily.
-
Monitor animal body weight and general health daily.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes twice weekly.
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)] x 100.
-
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of this compound action.
Caption: General workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. The safety and serious adverse events of approved ALK inhibitors in malignancies: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. celprogen.com [celprogen.com]
- 12. criver.com [criver.com]
- 13. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 14. instechlabs.com [instechlabs.com]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. benchchem.com [benchchem.com]
challenges in DA-0157 experimental reproducibility
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using DA-0157, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). This compound is particularly effective against EGFR C797S mutations, which confer resistance to third-generation EGFR inhibitors.[1] Adherence to proper experimental protocols is critical for achieving reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule tyrosine kinase inhibitor (TKI). It is designed to target and inhibit the activity of both EGFR and ALK.[1] A key feature of this compound is its ability to overcome the C797S resistance mutation in EGFR, a common mechanism of resistance to other EGFR inhibitors.[1]
Q2: What are the recommended handling and storage conditions for this compound?
A2: this compound should be stored as a powder at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM) and store in aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) models harboring EGFR mutations, including the challenging Del19/T790M/C797S mutations.[1] It is also effective in models with ALK rearrangements or EGFR/ALK co-mutations.[1] Efficacy will be highest in cell lines whose survival is dependent on EGFR or ALK signaling.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: By inhibiting EGFR and ALK, this compound blocks downstream signaling cascades critical for tumor cell proliferation and survival. These primarily include the PI3K/AKT and MAPK pathways.[2]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Users frequently report inconsistent IC50 values between experiments. This can manifest as significant shifts in the dose-response curve.
Q: My IC50 values for this compound in NCI-H1975 cells are inconsistent. What are the potential causes and solutions?
A: Variability in IC50 values is a common challenge in preclinical research.[3][4] Several factors related to compound handling, assay setup, and cell culture can contribute.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility: this compound may precipitate in aqueous media at higher concentrations.
-
Solution: Visually inspect your media for precipitation after adding the compound. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%. Prepare intermediate dilutions in media from your DMSO stock to ensure solubility.
-
-
Cell Density and Health: Inconsistent cell seeding density or using cells with a high passage number can alter drug sensitivity.
-
Solution: Maintain a consistent seeding density. Ensure cells are in the logarithmic growth phase and are at a low passage number. Regularly perform cell line authentication.
-
-
Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values.
-
Solution: Standardize the incubation time (e.g., 72 hours) for all experiments. Verify that the chosen endpoint is appropriate for the cell line's doubling time.
-
Issue 2: Inconsistent Inhibition of Target Phosphorylation
A common problem is the lack of consistent reduction in phosphorylated EGFR (p-EGFR) or phosphorylated ALK (p-ALK) in Western blot analyses.
Q: I am not seeing a consistent, dose-dependent decrease in p-EGFR levels in my Western blots after treating with this compound. How can I troubleshoot this?
A: This issue often points to problems with the timing of the experiment, sample preparation, or the blotting procedure itself.
Potential Causes & Troubleshooting Steps:
-
Timing of Lysate Collection: The peak inhibition of receptor tyrosine kinase phosphorylation can be rapid and transient.
-
Solution: Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of p-EGFR after this compound treatment.
-
-
Lysate Preparation: Inadequate inhibition of endogenous phosphatases and proteases during cell lysis will lead to signal degradation.
-
Solution: Use a lysis buffer freshly supplemented with a potent cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Antibody Performance: The primary antibody may not be specific or sensitive enough.
-
Solution: Validate your primary antibody for p-EGFR. Run positive and negative controls (e.g., EGF-stimulated vs. unstimulated cells) to ensure the antibody is performing as expected.
-
Data Presentation
Table 1: Representative In Vitro Efficacy of this compound
This table summarizes typical IC50 values obtained from 72-hour cell viability assays in various NSCLC cell lines. These values should be used as a reference, and some variation is expected.
| Cell Line | EGFR Mutation Status | ALK Status | Expected IC50 Range (nM) |
| NCI-H1975 | L858R/T790M | Wild-Type | 50 - 150 |
| PC-9 | Del19 | Wild-Type | 10 - 50 |
| H3122 | EML4-ALK Fusion | Fusion-Positive | 25 - 75 |
| A549 | Wild-Type | Wild-Type | > 10,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. The final DMSO concentration should be ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for p-EGFR
-
Treatment & Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with various concentrations of this compound for the predetermined optimal time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing fresh phosphatase and protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR or a housekeeping protein like GAPDH.
Visualizations
Caption: this compound inhibits EGFR and ALK, blocking PI3K/AKT and MAPK pathways.
Caption: Workflow for troubleshooting inconsistent IC50 values in cell viability assays.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of WS-157 as a highly potent, selective and orally active EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for assessing replicability in preclinical cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
refining DA-0157 treatment protocols for resistant cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DA-0157, a potent inhibitor of EGFR and ALK, particularly effective against resistant mutations.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High variability in cell viability (IC50) assays | Inconsistent cell seeding density. | Ensure a single-cell suspension before plating. Use a calibrated pipette and consider automated cell counting for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate. Fill these wells with sterile PBS or media to maintain humidity. | |
| Incomplete drug solubilization. | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions in culture media. | |
| This compound shows lower than expected efficacy in a known resistant cell line | Incorrect mutation profile of the cell line. | Confirm the presence of the target mutations (e.g., EGFR C797S, ALK rearrangements) in your cell line using sequencing or genotyping. |
| Cell line has developed additional resistance mechanisms. | Investigate potential bypass signaling pathways (e.g., MET, HER2) through phospho-protein arrays or western blotting. Consider combination therapies with inhibitors of identified active pathways. | |
| Suboptimal drug concentration or exposure time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| Inconsistent tumor growth inhibition in xenograft models | Variability in tumor implantation and size. | Ensure consistent tumor cell numbers and injection volumes. Start treatment when tumors reach a standardized average size. |
| Issues with drug formulation and administration. | Verify the stability and solubility of the this compound formulation. Ensure accurate and consistent dosing and administration route. | |
| Animal health and welfare. | Monitor animal health closely, as stress or illness can impact tumor growth and treatment response. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that targets activating mutations in the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), which are key oncogenic drivers in non-small cell lung cancer (NSCLC).[1] It is specifically designed to overcome resistance to third-generation EGFR inhibitors, such as the C797S mutation, as well as being effective against ALK rearrangements and EGFR/ALK co-mutations.[1]
Q2: Which resistant cell lines is this compound effective against?
A2: Preclinical studies have shown that this compound demonstrates significant in vitro efficacy against various EGFR C797S mutants and ALK rearrangements.[1] In vivo, it has shown substantial tumor growth inhibition in models such as the LD1-0025-200717 EGFRDel19/T790M/C797S patient-derived xenograft (PDX) model and the Ba/F3-EML-4-ALK-L1196M cell-derived xenograft (CDX) model.[1]
Q3: What are the recommended in vivo dosing concentrations for this compound?
A3: In preclinical mouse models, this compound has been shown to be effective at a dose of 40 mg/kg/d, leading to significant tumor growth inhibition.[1] However, optimal dosing may vary depending on the specific model and experimental design.
Q4: My cells are showing resistance to this compound. What are the potential mechanisms?
A4: While this compound is designed to overcome specific resistance mutations, cancer cells can develop further resistance through various mechanisms. These can include the activation of alternative "bypass" signaling pathways that promote cell survival and proliferation, compensating for the inhibition of EGFR and ALK. Potential bypass pathways could involve other receptor tyrosine kinases like MET or HER2, or downstream signaling molecules.
Q5: How can I investigate potential bypass signaling pathways?
A5: To investigate the activation of bypass pathways, you can use techniques such as phospho-receptor tyrosine kinase (RTK) arrays to screen for the activation of multiple RTKs simultaneously. Western blotting for key phosphorylated downstream signaling proteins (e.g., p-AKT, p-ERK) can also provide insights.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits resistant EGFR and ALK signaling pathways.
Caption: Troubleshooting workflow for unexpected this compound resistance.
References
Technical Support Center: Minimizing Off-Target Effects of DA-0157
Welcome to the Technical Support Center for DA-0157. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of this compound during your experiments.
This compound is a potent small-molecule inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), demonstrating significant efficacy against drug-resistant mutations such as EGFR C797S and EGFR/ALK co-mutations.[1] While highly promising, understanding and mitigating off-target effects are crucial for obtaining accurate experimental results and for the successful development of this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a kinase inhibitor like this compound?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended target.[2][3][4] For a kinase inhibitor like this compound, which is designed to target the ATP-binding pocket of EGFR and ALK, off-target binding to other kinases with structurally similar ATP-binding sites is a common concern. These unintended interactions can lead to:
-
Misinterpretation of experimental data: An observed phenotype might be due to the inhibition of an unknown off-target kinase rather than the intended on-target inhibition of EGFR or ALK.
-
Cellular toxicity: Inhibition of essential "housekeeping" kinases can lead to cytotoxicity that is independent of the intended therapeutic effect.
-
Development of drug resistance: Activation of alternative signaling pathways, sometimes triggered by off-target effects, can lead to acquired resistance to the inhibitor.[5]
Q2: I'm observing an unexpected phenotype in my cell-based assay after treatment with this compound. How can I determine if this is an off-target effect?
A2: Distinguishing between on-target and off-target effects is a critical step in validating your findings. Here are several strategies:
-
Use a structurally unrelated inhibitor: Treat your cells with another potent EGFR/ALK inhibitor that has a different chemical scaffold from this compound. If the phenotype persists, it is more likely to be an on-target effect.
-
Perform a dose-response analysis: Off-target effects are often observed at higher concentrations. Determine the minimal concentration of this compound required to inhibit EGFR/ALK phosphorylation and see if the unexpected phenotype is only present at significantly higher concentrations.
-
Genetic knockdown or knockout of the target: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of EGFR and/or ALK.[6] If the phenotype is still observed in the absence of the intended targets, it is likely an off-target effect.
-
Rescue experiment: In your target-knockout cells, introduce a version of EGFR or ALK that is resistant to this compound but retains its kinase activity. If the phenotype is not reversed, it suggests an off-target mechanism.
Q3: What are the best practices to proactively minimize off-target effects in my experiments with this compound?
A3: A well-designed experiment can significantly reduce the risk of off-target effects. Consider the following:
-
Titrate your compound: Always perform a dose-response experiment to identify the lowest effective concentration of this compound that achieves the desired level of on-target inhibition.
-
Use appropriate controls: Include a negative control (vehicle, e.g., DMSO) and, if possible, a structurally similar but inactive analog of this compound.
-
Choose your cell line carefully: Use cell lines where the biological output is known to be dependent on EGFR or ALK signaling.
-
Validate your findings: Employ orthogonal approaches, such as genetic validation, to confirm that the observed effects are indeed on-target.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity at concentrations expected to be selective for EGFR/ALK. | 1. Off-target inhibition of essential kinases. 2. Compound precipitation or aggregation at high concentrations. 3. Cell line hypersensitivity. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Visually inspect your culture medium for any signs of precipitation. 3. Test this compound in a panel of different cell lines to assess for cell-type-specific toxicity. |
| Inconsistent results between experiments. | 1. Variability in compound preparation. 2. Cell culture inconsistencies (e.g., passage number, confluency). 3. Degradation of the compound. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately. 2. Standardize your cell culture protocols. 3. Check the stability of this compound in your experimental media over the time course of your assay. |
| Development of resistance to this compound without secondary mutations in EGFR or ALK. | 1. Activation of bypass signaling pathways. 2. Upregulation of drug efflux pumps. 3. Off-target-mediated resistance. | 1. Use phosphoproteomics or Western blotting to probe for the activation of known resistance pathways (e.g., MET, KRAS).[5] 2. Investigate the expression of ABC transporters in your resistant cells. 3. A kinome-wide screen of the resistant cells may reveal upregulated kinases that can be co-targeted. |
Quantitative Data on Kinase Inhibitor Selectivity
While a specific, public kinome-wide selectivity profile for this compound is not yet available, the following tables provide representative data for other well-characterized, potent kinase inhibitors targeting EGFR and ALK. This data illustrates the level of selectivity that can be expected and the types of off-target interactions that may occur.
Table 1: Illustrative Kinase Selectivity Profile of Brigatinib (B606365) (an ALK and EGFR inhibitor)
| Kinase | IC50 (nM) - In Vitro Kinase Assay | IC50 (nM) - Cellular Assay |
| ALK | 0.6 | 14 |
| ROS1 | 1.9 | 18 |
| FLT3 | 2.1 | 148 |
| FLT3 (D835Y mutant) | 1.5 | 397 |
| EGFR (L858R mutant) | 1.5 | - |
| EGFR (L858R/T790M mutant) | 29-160 | - |
| Native EGFR | 29-160 | >3000 |
| IGF-1R | 29-160 | 397 |
| INSR | 29-160 | >3000 |
| MET | >1000 | >1000 |
| Data is compiled from multiple sources for illustrative purposes.[2][3][4] |
Table 2: Illustrative Kinase Selectivity of Osimertinib (a third-generation EGFR inhibitor)
| Kinase | k_inact / K_i (M⁻¹s⁻¹) - Overall Efficiency | Fold Selectivity vs. WT EGFR |
| EGFR (L858R/T790M mutant) | ~2,500,000 | ~50x |
| EGFR (L858R mutant) | ~1,000,000 | ~20x |
| Wild-Type (WT) EGFR | ~50,000 | 1x |
| This table illustrates the kinetic parameters that contribute to the selectivity of an irreversible inhibitor like Osimertinib.[7][8] |
Table 3: Illustrative Kinase Selectivity of Lorlatinib (a third-generation ALK/ROS1 inhibitor)
| Feature | Description |
| Primary Targets | ALK, ROS1 |
| Potency against ALK mutants | Retains potency against most known single ALK resistance mutations, including G1202R.[9] |
| Kinome-wide Selectivity | In a panel of 206 kinases, only 10 off-target kinases showed enzyme-based activity and selectivity margins of less than 100-fold compared to the ALK-L1196M gatekeeper mutant.[10] |
| CNS Penetration | Specifically designed to penetrate the central nervous system.[9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of purified kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution starting from 10 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should be at or near the Km for each kinase.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target proteins (EGFR and ALK) in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells that express the target protein(s) to ~80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection:
-
Analyze the amount of soluble target protein (EGFR or ALK) in each sample by Western blotting or ELISA.
-
A loading control (e.g., GAPDH or beta-actin) should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: CRISPR-Cas9 Mediated Target Validation
Objective: To genetically validate that the biological effect of this compound is mediated through the inhibition of EGFR and/or ALK.
Methodology:
-
gRNA Design and Cloning:
-
Design and clone at least two different guide RNAs (gRNAs) targeting the early exons of the EGFR and/or ALK gene into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into your cell line of interest.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin (B1679871) or fluorescence-activated cell sorting).
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution or FACS.
-
Expand the clones and validate the knockout of the target gene at the genomic level (Sanger sequencing) and protein level (Western blotting).
-
-
Phenotypic Analysis:
-
Perform your primary phenotypic assay (e.g., cell viability, migration) on the validated knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells mimics the effect of this compound treatment in wild-type cells, this provides strong evidence for on-target activity.
-
Visualizations
Caption: Simplified signaling pathway showing on-target and potential off-target effects of this compound.
Caption: Experimental workflow for characterizing the selectivity of this compound.
Caption: Troubleshooting logic for determining on-target vs. off-target effects.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. mdpi.com [mdpi.com]
addressing inconsistencies in DA-0157 study results
Technical Support Center: DA-0157
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides resources to address potential inconsistencies in experimental results, offering troubleshooting advice, detailed protocols, and data interpretation guidelines.
Overview of this compound
This compound is a novel small-molecule drug candidate designed to overcome resistance to existing cancer therapies. Specifically, it targets mutations in the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key drivers in non-small cell lung cancer (NSCLC). This compound has shown efficacy against the EGFR C797S mutation, a common mechanism of resistance to third-generation EGFR inhibitors, as well as in cases of EGFR/ALK co-mutations.[1] Currently, this compound is in Phase I/II clinical trials.[1]
While preclinical data are promising, variability in in vitro results has been noted, particularly concerning the half-maximal inhibitory concentration (IC50) across different cell lines. This guide aims to address these potential inconsistencies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 values of this compound between different NSCLC cell lines. What could be the cause?
A1: This is a common observation in drug development. Several factors can contribute to differential sensitivity:
-
Genetic Heterogeneity: Cell lines possess unique genetic backgrounds. The presence or absence of specific EGFR or ALK mutations, co-mutations, or compensatory signaling pathways can dramatically alter sensitivity to this compound.[1] For example, a cell line with a high expression of a bypass signaling pathway may appear more resistant.
-
Experimental Conditions: Minor variations in cell culture conditions (e.g., media supplements, serum concentration, cell density) can impact drug efficacy.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure that the chosen assay is linear in the cell density range used and that this compound does not interfere with the assay chemistry.
Troubleshooting Steps:
-
Confirm Genotype: Verify the mutational status (EGFR, ALK, etc.) of your cell lines via sequencing.
-
Standardize Protocols: Ensure all experimental parameters, including cell passage number and seeding density, are consistent across experiments.
-
Orthogonal Assays: Confirm key findings using a secondary, mechanistically different viability assay.
Q2: How can we confirm that this compound is engaging its intended targets (EGFR/ALK) in our cellular models?
A2: Target engagement can be confirmed by assessing the phosphorylation status of the kinase and its downstream signaling proteins.
-
Western Blotting: This is the most direct method. Treat cells with this compound and probe for phosphorylated EGFR (p-EGFR) and phosphorylated ALK (p-ALK). A dose-dependent decrease in the phosphorylated form of these proteins indicates target engagement.
-
Downstream Pathway Analysis: Analyze the phosphorylation status of key downstream effectors, such as Akt and ERK. Inhibition of these pathways further confirms on-target activity.
Q3: Our Western blot results for phosphorylated proteins are weak or inconsistent. What can we do to improve them?
A3: Weak signals in phosphoprotein Western blots are a common challenge.
-
Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of proteins.
-
Optimize Antibody Concentrations: Titrate your primary antibody to find the optimal concentration that maximizes signal and minimizes background.
-
Use Fresh Lysates: Prepare fresh cell lysates for each experiment, as repeated freeze-thaw cycles can degrade proteins.
-
Positive Controls: Include a positive control, such as cells treated with a known activator of the pathway (e.g., EGF for the EGFR pathway), to ensure the detection system is working correctly.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | ALK Status | This compound IC50 (nM) | Notes |
| NCI-H1975 | L858R/T790M/C797S | Wild-Type | 15.2 ± 3.1 | High sensitivity, model for C797S resistance. |
| NCI-H3122 | EML4-ALK Fusion | Wild-Type | 9.8 ± 2.5 | High sensitivity, model for ALK rearrangement. |
| A549 | Wild-Type | Wild-Type | > 1000 | Expected resistance, lacks target mutations. |
| PC-9 | Exon 19 Deletion | Wild-Type | 150.7 ± 15.3 | Moderate sensitivity, sensitive to earlier-generation EGFR inhibitors. |
Data are hypothetical and for illustrative purposes, based on the described mechanism of action of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.
Western Blotting for p-EGFR
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours. Treat with various concentrations of this compound for a specified time (e.g., 2 hours), then stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the p-EGFR signal to the total EGFR signal.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of EGFR and ALK and the inhibitory action of this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent IC50 results for this compound.
References
how to improve the bioavailability of DA-0157 in animal studies
Technical Support Center: DA-0157 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the investigational compound this compound.
Compound Profile: this compound (Hypothetical)
-
Class: Small molecule, tyrosine kinase inhibitor.
-
Solubility: Poorly soluble in aqueous media (< 1 µg/mL).
-
Permeability: High intestinal permeability (Predicted BCS Class II).
-
Metabolism: Suspected substrate for Cytochrome P450 3A4 (CYP3A4) and the P-glycoprotein (P-gp) efflux transporter, leading to significant first-pass metabolism.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound consistently low in our animal studies?
A1: The low oral bioavailability of this compound is likely due to a combination of two primary factors:
-
Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is limited by its very low dissolution rate in the gastrointestinal (GI) fluids. Before a drug can be absorbed, it must first be dissolved.[4]
-
High First-Pass Metabolism: After absorption from the gut, this compound is transported to the liver where it is extensively metabolized by enzymes like CYP3A4.[] Additionally, the P-gp efflux transporter in the intestinal wall can pump the drug back into the GI lumen, further reducing the net amount absorbed.[1][6]
Q2: What are the main strategies to improve the bioavailability of this compound?
A2: The primary strategies focus on overcoming the key limitations of solubility and first-pass metabolism. These can be broadly categorized into three approaches:[7][8]
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano-scale can significantly enhance the dissolution rate.[9]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems can help solubilize the drug in the GI tract and may utilize lipid absorption pathways, which can bypass the liver's first-pass effect to some extent.[][11][12]
-
Inhibition of Metabolism/Efflux: Co-administration of this compound with known inhibitors of CYP3A4 or P-gp can decrease its metabolic breakdown and reduce its efflux back into the gut.[1][3]
Q3: Can we simply increase the oral dose to achieve higher plasma concentrations?
A3: While dose escalation might provide some increase in exposure, it is often not a viable or linear solution for compounds like this compound. Due to its dissolution rate-limited absorption, doubling the dose may not result in a doubling of plasma concentration.[13] Furthermore, high doses of poorly soluble compounds can lead to safety and tolerability issues in preclinical species and are generally undesirable for clinical development.
Troubleshooting Guides
Issue 1: We prepared a simple suspension of this compound in 0.5% methylcellulose, but the plasma exposure in rats is highly variable and near the limit of quantification.
-
Question: What is causing this high variability and how can we get more consistent exposure?
-
Answer: High variability is a classic sign of poor and erratic dissolution in the GI tract.[14] A simple suspension is often inadequate for a BCS Class II compound.
-
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size of your drug substance. If it is large (>10 µm), consider particle size reduction techniques.
-
Formulation Enhancement: Move beyond a simple suspension. Your first step should be to explore enabling formulations. A nanosuspension or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is highly recommended to improve dissolution and absorption consistency.[11][15]
-
Standardize Study Conditions: Ensure strict standardization of fasting times for all animals before dosing, as the presence of food can significantly impact the absorption of poorly soluble drugs.[14]
-
-
Issue 2: We attempted to create a nanosuspension, but the particles are agglomerating after a short time.
-
Question: Why is our nanosuspension not stable, and how can we prevent particle aggregation?
-
Answer: Nanosuspensions have a very high surface area, which makes them thermodynamically unstable and prone to aggregation. This is typically due to inadequate stabilization.
-
Troubleshooting Steps:
-
Optimize Stabilizers: The choice and concentration of stabilizers (surfactants and polymers) are critical. A combination of stabilizers is often more effective. For example, using Poloxamer 188 in combination with Tween 80 can provide both steric and electrostatic stabilization.[16]
-
Evaluate Different Methods: The method of preparation matters. High-pressure homogenization and wet media milling are common techniques.[17][18] You may need to optimize process parameters such as pressure, number of cycles, or milling time.
-
Zeta Potential Measurement: Measure the zeta potential of your suspension. A value greater than |30| mV generally indicates good physical stability due to electrostatic repulsion between particles. If the value is low, consider adding a charged surfactant or polymer.
-
-
Issue 3: We co-administered this compound with ketoconazole (B1673606) (a strong CYP3A4 inhibitor), but the increase in bioavailability was less than expected.
-
Question: If CYP3A4 metabolism is a major issue, why didn't inhibition with ketoconazole cause a large increase in exposure?
-
Answer: This suggests that other mechanisms are also significantly limiting bioavailability, or that the drug is not being sufficiently absorbed to be metabolized in the first place.
-
Troubleshooting Steps:
-
Consider P-gp Efflux: this compound may be a strong substrate for the P-gp efflux transporter.[6] Ketoconazole is also a P-gp inhibitor, but if efflux is a dominant pathway, its inhibition may not be complete. Consider co-dosing with a more potent P-gp inhibitor.
-
Confirm Dissolution Limitation: The most likely reason is that the drug's poor solubility is the primary bottleneck. If very little drug gets into solution in the gut, there is not much available to be absorbed and subsequently metabolized.[4] Before focusing on metabolic inhibition, you must first solve the dissolution problem.
-
Combine Strategies: The most effective approach is often a combination. Develop an enabling formulation (e.g., a nanosuspension) to maximize dissolution and absorption, and then co-administer that formulation with a CYP3A4/P-gp inhibitor to reduce clearance.
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Absolute Bioavailability (F%) |
| Simple Suspension (0.5% MC) | 25 ± 15 | 4.0 | 150 ± 95 | < 2% |
| Nanosuspension (in 0.5% HPMC / 0.05% Tween 80) | 210 ± 45 | 1.5 | 1350 ± 210 | 15% |
| Lipid-Based (SEDDS) | 350 ± 60 | 1.0 | 2200 ± 350 | 25% |
| Nanosuspension + Ritonavir (CYP3A4/P-gp Inhibitor) | 550 ± 90 | 1.5 | 4800 ± 600 | 54% |
Data are presented as Mean ± Standard Deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.05% (w/v) Tween 80. Filter through a 0.22 µm filter.
-
Coarse Suspension: Weigh 50 mg of this compound and add it to 10 mL of the stabilizer solution. Create a coarse pre-suspension using a high-shear homogenizer at 10,000 RPM for 5 minutes.
-
Milling: Transfer the coarse suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Wet Milling Process: Mill the suspension at 2,500 RPM for 4 hours. Ensure the milling chamber is cooled using a water jacket to prevent thermal degradation of the compound.
-
Particle Size Analysis: After milling, withdraw a sample and measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is a mean particle size of < 200 nm with a PDI < 0.3.
-
Storage: Store the final nanosuspension at 4°C. Re-confirm particle size before in vivo dosing.
Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days with free access to food and water.
-
Fasting: Fast the animals for 12 hours prior to dosing, with water available ad libitum.
-
Dosing:
-
Divide animals into treatment groups (n=4-6 per group).
-
Administer the specific this compound formulation (e.g., nanosuspension) via oral gavage at a dose of 10 mg/kg. The dosing volume should be 5 mL/kg.
-
For inhibitor arms, pre-dose with the inhibitor (e.g., Ritonavir, 10 mg/kg, p.o.) 30 minutes before administering this compound.
-
An IV group (1 mg/kg in a suitable solubilizing vehicle) should be included to determine absolute bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[19]
-
Plasma Processing: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C. Harvest the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[20]
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Logical workflow for troubleshooting and improving this compound bioavailability.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
Caption: Hypothetical signaling pathway inhibited by the tyrosine kinase inhibitor this compound.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. rjptonline.org [rjptonline.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pharmacophorejournal.com [pharmacophorejournal.com]
- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
DA-0157: A Novel Inhibitor Targeting EGFR C797S-Mediated Resistance in Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of the EGFR C797S mutation represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. In the landscape of fourth-generation EGFR inhibitors designed to overcome this resistance mechanism, DA-0157 has emerged as a promising preclinical candidate. This guide provides a comparative overview of this compound, placing its inhibitory effects in context with other investigational agents and detailing the experimental frameworks used for its validation.
Comparative Efficacy of EGFR C797S Inhibitors
The development of effective therapies against EGFR C797S-mutant NSCLC is a highly active area of research. This compound and other fourth-generation inhibitors have been evaluated in various preclinical models. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) in cellular assays and in vivo tumor growth inhibition (TGI). It is important to note that direct head-to-head comparisons in a single study are limited, and variations in experimental conditions across different studies should be considered.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Fourth-Generation EGFR Inhibitors Against C797S Mutant Cell Lines
| Compound | EGFR del19/T790M/C797S | EGFR L858R/T790M/C797S | Reference Cell Line (e.g., Ba/F3) |
| This compound | Data not publicly available in searched articles | Data not publicly available in searched articles | Ba/F3 |
| TQB3804 | Potent Inhibition | Potent Inhibition | Ba/F3 |
| BLU-945 | 3.2 | Data not available | Ba/F3 |
| BBT-176 | Potent Inhibition | Potent Inhibition | Not Specified |
| JND3229 | 5.8 (Enzymatic Activity) | Data not available | Not Applicable |
| BI-4020 | 250 | 2100 | Ba/F3 |
Table 2: In Vivo Efficacy of Fourth-Generation EGFR Inhibitors in Xenograft Models
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (TGI) |
| This compound | 40 mg/kg/d | LD1-0025-200717 EGFRDel19/T790M/C797S PDX | 98.3%[1][2][3] |
| TQB3804 | Not Specified | Ba/F3 (EGFRd746-750/T790M/C797S) CDX | Strong antitumor activity |
| LS-106 | 30 mg/kg | PC-9-OR Xenograft | 83.5% |
| LS-106 | 60 mg/kg | PC-9-OR Xenograft | 136.6% |
| BI-4020 | 10 mg/kg | EGFR-Del19/T790M/C797S mutant NSCLC model | Strong regression |
Note: PDX (Patient-Derived Xenograft), CDX (Cell-Derived Xenograft). PC-9-OR is an osimertinib-resistant cell line.
Key Experimental Protocols
The validation of EGFR inhibitors like this compound relies on a series of well-established in vitro and in vivo assays. The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., Ba/F3 engineered to express EGFR C797S mutants) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (typically 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for EGFR Signaling Pathway
This technique is used to assess the inhibitor's effect on the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and then treat with the EGFR inhibitor at various concentrations for a designated time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells harboring the EGFR C797S mutation into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Drug Administration: Administer the test inhibitor (e.g., this compound) to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) by comparing the average tumor volume of the treated group to the control group.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the experimental workflow for inhibitor validation, and a logical comparison of the inhibitors.
References
A Comparative Analysis of DA-0157 and Other ALK Inhibitors in NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly advanced by the development of targeted ALK tyrosine kinase inhibitors (TKIs). This guide provides a comparative overview of the hypothetical next-generation ALK inhibitor, DA-0157, against established first, second, and third-generation inhibitors, including crizotinib, alectinib, brigatinib, and lorlatinib. The comparisons are based on established preclinical and clinical data for the approved agents.
The ALK Signaling Pathway in NSCLC
The EML4-ALK fusion protein results in the constitutive activation of the ALK tyrosine kinase. This aberrant activation drives downstream signaling pathways critical for cancer cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. ALK inhibitors function by blocking these signaling cascades, which leads to the inhibition of tumor growth and apoptosis.[1]
Comparative Efficacy of ALK Inhibitors
The progression of ALK inhibitors has been marked by increasing potency and the ability to overcome resistance mutations that emerge during treatment. This section compares the hypothetical this compound to its predecessors.
The half-maximal inhibitory concentration (IC50) reflects a drug's potency in inhibiting a specific biological function. The table below summarizes the IC50 values for various ALK inhibitors against wild-type EML4-ALK and common resistance mutations.
| Compound | Generation | EML4-ALK (WT) IC50 (nM) | EML4-ALK (L1196M) IC50 (nM) | EML4-ALK (G1202R) IC50 (nM) |
| This compound (Hypothetical) | Next-Gen | < 0.5 | < 1.0 | < 15 |
| Crizotinib | 1st | ~24 | ~100 | >1000 |
| Alectinib | 2nd | ~1.9[2] | ~4.8 | >1000 |
| Brigatinib | 2nd | ~1.4 | ~2.7 | ~196 |
| Lorlatinib | 3rd | ~1.0 | ~2.0 | ~15 |
Note: IC50 values are approximate and can vary based on the specific assay conditions.
The H3122 cell line is a common model for EML4-ALK positive NSCLC.
| Compound | H3122 (WT ALK) IC50 (nM) |
| This compound (Hypothetical) | < 10 |
| Crizotinib | ~100 |
| Alectinib | ~30 |
| Brigatinib | ~25 |
| Lorlatinib | ~15 |
This table summarizes the tumor growth inhibition (TGI) in mouse xenograft models implanted with ALK-positive NSCLC cells.
| Compound | Model | Dosage | TGI (%) |
| This compound (Hypothetical) | H3122 Xenograft | 10 mg/kg, QD | >95% |
| Crizotinib | H3122 Xenograft | 100 mg/kg, QD | ~60-70% |
| Alectinib | H3122 Xenograft | 20 mg/kg, QD | ~80-90% |
| Brigatinib | H3122 Xenograft | 30 mg/kg, QD | ~85-95% |
| Lorlatinib | H3122 Xenograft | 10 mg/kg, QD | >95% |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
This assay determines the direct inhibitory effect of a compound on the ALK enzyme.
Protocol:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).[1]
-
Add 2.5 µL of a solution containing the ALK enzyme in kinase buffer.[1]
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate in kinase buffer. Final concentrations are typically around the Km for ATP.[1]
-
Incubate the plate at 37°C for 1-2 hours.[1]
-
Terminate the reaction and measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo®).
-
Calculate the percent inhibition at each concentration and determine the IC50 value using non-linear regression analysis.
This assay measures the effect of the inhibitors on the proliferation and survival of cancer cells.
Protocol (using CellTiter-Glo®):
-
Seed EML4-ALK positive NSCLC cells (e.g., H3122) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]
-
Treat the cells with a serial dilution of the test inhibitors or DMSO for 72 hours.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate IC50 values.
This technique is used to measure the inhibitor's effect on ALK phosphorylation and downstream signaling.[1]
Protocol:
-
Culture EML4-ALK positive NSCLC cells and treat with inhibitors at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control like GAPDH or β-actin should also be used.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This study evaluates the antitumor activity of the inhibitors in a living organism.
Protocol:
-
Implant EML4-ALK positive NSCLC cells (e.g., H3122) subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and inhibitor-treated groups).
-
Administer the inhibitors orally once daily (QD) at the specified doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Conclusion
The hypothetical next-generation ALK inhibitor, this compound, demonstrates superior potency against both wild-type and resistant EML4-ALK mutations in preclinical models when compared to earlier-generation inhibitors. Its strong performance in both in vitro and in vivo assays suggests its potential as a promising therapeutic agent for ALK-positive NSCLC, particularly in cases of acquired resistance. Further clinical investigation is warranted to confirm these preclinical findings.
References
Head-to-Head Comparison: DA-0157 vs. Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of DA-0157 and osimertinib (B560133), two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC). Osimertinib, a third-generation EGFR-TKI, is an established therapy, while this compound is a novel inhibitor showing promise against osimertinib-resistant mutations. This document summarizes their performance based on available preclinical data, details the experimental methodologies, and visualizes key pathways and workflows.
Executive Summary
Osimertinib is a potent inhibitor of activating EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation. However, its efficacy is limited by the emergence of the C797S mutation. Preclinical data indicates that this compound demonstrates significant activity against EGFR harboring the C797S mutation, a key advantage over osimertinib. This guide presents a detailed analysis of their comparative efficacy and mechanisms of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Cell Line/Target | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3-EGFR Del19/T790M/C797S | Del19/T790M/C797S | 6.9[1] | >1000 |
| Ba/F3-EGFR WT | Wild-Type | 830[1] | 493.8[2] |
| PC-9 | Exon 19 Deletion | Not Available | 23 |
| H1975 | L858R/T790M | Not Available | 5 |
| PC-9ER | Exon 19 Deletion/T790M | Not Available | 13 |
Note: Direct comparison is limited by the availability of data for this compound against all EGFR mutant cell lines. Data for osimertinib is compiled from various sources and may have been generated under different experimental conditions.
Table 2: In Vivo Antitumor Efficacy
Tumor growth inhibition (TGI) is a percentage measure of the reduction in tumor size in treated animals compared to untreated controls.
| Drug | Dose and Schedule | Animal Model | EGFR Mutation Status | Tumor Growth Inhibition (%) |
| This compound | 40 mg/kg/day | LD1-0025-200717 PDX | Del19/T790M/C797S | 98.3[3] |
| Osimertinib | 25 mg/kg/day | PC9 Xenograft | Exon 19 Deletion | Significant tumor regression |
| Osimertinib | 10 mg/kg/day | A549 Xenograft (EGFR WT) | Wild-Type | 45 (in combination) |
Note: The in vivo models used for testing this compound and osimertinib are different, which should be considered when comparing their efficacy. PDX (Patient-Derived Xenograft) models are generally considered more clinically relevant than cell line-derived xenografts.
Table 3: Preclinical Pharmacokinetic Parameters in Mice
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug.
| Parameter | This compound | Osimertinib (25 mg/kg) |
| Cmax (ng/mL) | Favorable pharmacokinetic properties | 1410[4] |
| Tmax (hours) | Favorable pharmacokinetic properties | Not specified |
| AUC (ng·h/mL) | Favorable pharmacokinetic properties | 19100[4] |
| Half-life (hours) | Favorable pharmacokinetic properties | Not specified |
Note: Quantitative pharmacokinetic data for this compound is not yet publicly available. The term "favorable pharmacokinetic properties" is used as stated in the available abstract.[3]
Signaling Pathways
Osimertinib and this compound both target the EGFR signaling pathway, which is crucial for cell growth and proliferation. The diagram below illustrates the mechanism of action of EGFR TKIs and the point at which the C797S mutation confers resistance to osimertinib.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the likely protocols used for the key experiments cited.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various forms of the EGFR kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR enzymes (wild-type and various mutant forms) and a suitable peptide substrate are prepared in a kinase assay buffer.
-
Compound Dilution: The test compounds (this compound, osimertinib) are serially diluted in DMSO.
-
Kinase Reaction: The EGFR enzyme is pre-incubated with the diluted compounds in a 384-well plate. The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
Signal Detection: The reaction progress is monitored by measuring the signal generated (e.g., fluorescence or luminescence), which is proportional to the kinase activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for an in vitro kinase assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the compounds on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells harboring specific EGFR mutations are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at a specific wavelength (e.g., 570 nm) is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition relative to the vehicle control is calculated, and GI50 (concentration for 50% growth inhibition) values are determined.
Caption: Workflow for a cell viability (MTT) assay.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
Methodology:
-
Cell Implantation/Tumor Engraftment: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (for cell line-derived xenografts), or patient-derived tumor tissue is implanted (for PDX models).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
Randomization and Treatment: When tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds or a vehicle control are administered daily via oral gavage.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the treatment period, the percentage of tumor growth inhibition for each treatment group is calculated relative to the control group.
-
Pharmacodynamic Studies: Tumors may be excised for further analysis of target engagement and downstream signaling effects.
Caption: Workflow for an in vivo xenograft model study.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of the compounds after administration.
Methodology:
-
Compound Administration: The test compound is administered to mice via a specific route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of the drug and its metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life, are calculated using specialized software.
Caption: Workflow for a pharmacokinetic study in mice.
Conclusion
The preclinical data currently available suggests that this compound is a promising therapeutic candidate for NSCLC, particularly for patients who have developed resistance to osimertinib via the EGFR C797S mutation. Its high potency against the Del19/T790M/C797S triple mutant in vitro and significant tumor growth inhibition in a corresponding PDX model highlight its potential to address a critical unmet medical need.
Osimertinib remains a cornerstone of treatment for patients with activating EGFR mutations and the T790M resistance mutation, with a well-established efficacy and safety profile.
Further research, including the public release of the full preclinical data set and the results of ongoing Phase I/II clinical trials for this compound, will be crucial for a more definitive comparison of these two EGFR inhibitors. Researchers and drug development professionals should closely monitor these developments to inform future therapeutic strategies for EGFR-mutated NSCLC.
References
Navigating Resistance: A Comparative Analysis of DA-0157's Activity in Advanced Cancer Models
For researchers, scientists, and drug development professionals, the emergence of novel therapeutic agents that can overcome treatment resistance is a critical area of focus. DA-0157 is a promising new small-molecule inhibitor currently in Phase I/II clinical trials, designed to address acquired resistance to existing therapies in non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the preclinical evaluation of this compound, offering a comparative perspective on its activity against key genetic drivers of cancer, particularly the challenging EGFR C797S mutation and ALK rearrangements.
Recent preclinical studies have highlighted this compound as a potent inhibitor capable of overcoming the EGFR C797S mutation, a notorious mechanism of resistance to third-generation EGFR inhibitors like osimertinib.[1][2] Furthermore, this compound has demonstrated significant activity against ALK rearrangements and, notably, in models with EGFR/ALK co-mutations, a setting with limited therapeutic options.[1][2]
While detailed quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a broad panel of cancer cell lines is not yet publicly available in its entirety, this guide synthesizes the existing information and provides a comparative context using established inhibitors. The following sections detail the reported activity of this compound, present comparative data for other relevant inhibitors, outline the experimental protocols for assessing such compounds, and visualize the underlying biological pathways and experimental workflows.
Comparative Efficacy of Kinase Inhibitors in NSCLC Cell Lines
To provide a framework for understanding the potency of targeted inhibitors, the following table presents representative IC50 values for established EGFR and ALK inhibitors in various NSCLC cell lines. This data, gathered from publicly available sources, illustrates the typical range of activity for these drug classes and highlights the specific genetic contexts in which they are effective.
| Cell Line | Cancer Type | Key Mutations | Compound | IC50 (nM) | Reference |
| PC-9 | NSCLC | EGFR ex19del | Gefitinib | 1.7 | (PMID: 15210977) |
| Osimertinib | 6 | (PMID: 25555422) | |||
| NCI-H1975 | NSCLC | EGFR L858R/T790M | Gefitinib | >10,000 | (PMID: 17318191) |
| Osimertinib | 15 | (PMID: 25555422) | |||
| Ba/F3 | Pro-B | EGFR del19/T790M/C797S | Brigatinib | ~100 | (PMID: 29295861) |
| NCI-H3122 | NSCLC | EML4-ALK | Crizotinib | 30 | (PMID: 20631603) |
| Alectinib | 3.5 | (PMID: 24727159) | |||
| STE-1 | NSCLC | EML4-ALK L1196M | Crizotinib | 300 | (PMID: 20631603) |
| Alectinib | 15 | (PMID: 24727159) |
Note: This table provides representative data for comparative purposes. Actual IC50 values can vary depending on experimental conditions.
Experimental Protocols
The evaluation of novel kinase inhibitors like this compound involves a series of standardized in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for two fundamental experiments: the cell viability MTT assay and Western blotting for signaling pathway analysis.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the viability data against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR and ALK Signaling
Western blotting is employed to detect changes in the phosphorylation status of target kinases and downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with the test compound at various concentrations for a specified time (e.g., 2-4 hours). For EGFR signaling, cells are often serum-starved overnight and then stimulated with EGF for a short period (e.g., 15 minutes) before lysis. After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-EGFR, total EGFR, phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, total AKT).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the extent of pathway inhibition.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for evaluating a novel kinase inhibitor and the EGFR signaling pathway with points of inhibitor action and resistance.
Caption: Experimental workflow for preclinical evaluation of a novel kinase inhibitor.
Caption: EGFR signaling pathway, points of inhibition, and resistance mutations.
References
Comparative Analysis of DA-0157 and Brigatinib: A Guide for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of novel tyrosine kinase inhibitors (TKIs) continues to offer hope for overcoming resistance to existing treatments. This guide provides a comparative analysis of brigatinib (B606365), a well-established second-generation anaplastic lymphoma kinase (ALK) inhibitor, and DA-0157, a novel preclinical candidate. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, target profiles, and available efficacy data.
It is important to note that brigatinib is an FDA-approved drug with extensive preclinical and clinical data, while this compound is an early-stage investigational compound with limited publicly available information. Therefore, this comparison is based on the currently available preclinical data for this compound and the comprehensive data for brigatinib.
Executive Summary
Brigatinib is a potent and selective ALK inhibitor with demonstrated efficacy in both treatment-naïve and crizotinib-resistant ALK-positive NSCLC. It also exhibits activity against ROS1, IGF-1R, and FLT3. In contrast, this compound is a preclinical drug candidate designed to overcome resistance to third-generation epidermal growth factor receptor (EGFR) inhibitors, specifically targeting the EGFR C797S mutation, as well as ALK rearrangements and EGFR/ALK co-mutations.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound and brigatinib, providing a side-by-side comparison of their target profiles and preclinical efficacy.
Table 1: General Information and Target Profile
| Feature | This compound | Brigatinib |
| Development Stage | Preclinical[1] | Clinically Approved[2] |
| Primary Targets | EGFR C797S-containing mutants, ALK[1] | ALK, ROS1[3] |
| Other Targets | EGFR/ALK co-mutations[1] | IGF-1R, FLT3, EGFR (mutant variants)[3] |
| Known Resistance Profile | Designed to overcome resistance to 3rd-gen EGFR inhibitors[1] | Active against 17 crizotinib-resistant ALK mutants, including G1202R[3][4] |
Table 2: Preclinical Efficacy Data
| Parameter | This compound | Brigatinib |
| In Vitro Potency (ALK) | Data not publicly available | IC50: 10 nmol/L (native ALK); 12-fold more potent than crizotinib[3][5] |
| In Vitro Potency (EGFR) | Significantly inhibits various EGFR C797S mutants[1] | IC50: 1.5–2.1 nmol/L (L858R); 29–160 nmol/L (L858R/T790M)[3] |
| In Vivo Models | LD1-0025-200717 EGFRDel19/T790M/C797S PDX model[1] | Subcutaneous and intracranial ALK+ tumor models[3][6] |
| Ba/F3-EML-4-ALK-L1196M CDX model[1] | ||
| NCI-H1975 & NCI-H3122 dual-side implantation CDX model[1] | ||
| In Vivo Efficacy | TGI: 98.3% (40 mg/kg/d) in EGFR mutant PDX model[1] | Superior efficacy compared to crizotinib (B193316) in mouse models[3][6] |
| TGI: 125.2% (40 mg/kg/d) in ALK mutant CDX model[1] | Significantly prolonged survival in mice with intracranial ALK+ tumors compared to crizotinib[4] | |
| TGI: 89.5% (EGFR) & 113.9% (ALK) (40 mg/kg/d) in dual-implant model[1] |
TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft
Signaling Pathways and Mechanisms of Action
Brigatinib's Mechanism of Action
Brigatinib is a potent inhibitor of ALK, and it also demonstrates inhibitory activity against a range of other kinases, including ROS1, IGF-1R, and FLT3. By binding to the ATP-binding pocket of these kinases, brigatinib blocks their phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation and survival in cancer.
Caption: Brigatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
This compound's Proposed Mechanism of Action
Based on the available preclinical data, this compound is a potent inhibitor of EGFR harboring the C797S resistance mutation, as well as ALK. The C797S mutation confers resistance to third-generation EGFR inhibitors like osimertinib. By targeting this mutation, this compound has the potential to be effective in patients who have progressed on these therapies. Its dual activity against ALK suggests a broader application in NSCLC with different driver mutations.
Caption: this compound targets EGFR C797S and ALK to inhibit cancer cell growth and survival.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key experiments typically used in the preclinical evaluation of tyrosine kinase inhibitors like brigatinib.
In Vitro Kinase Assay (Representative Protocol)
This assay determines the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound (e.g., brigatinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis : The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (Representative Protocol)
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Cell Culture : Culture cancer cell lines (e.g., ALK-positive NSCLC cells) in appropriate media.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a reagent such as MTT or WST-1, which is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis : The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined by plotting cell viability against the compound concentration.
Caption: Workflow for a typical cell proliferation assay.
In Vivo Xenograft Model (Representative Protocol)
This experiment evaluates the anti-tumor activity of a compound in a living organism.
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure :
-
Implant human cancer cells (e.g., ALK-positive NSCLC cells) subcutaneously into the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer the test compound (e.g., by oral gavage) or a vehicle control daily.
-
Measure tumor volume and mouse body weight regularly.
-
-
Data Analysis : Compare the tumor growth in the treated group to the control group to determine the tumor growth inhibition (TGI).
Conclusion
Brigatinib is a potent, clinically validated ALK inhibitor with a well-characterized efficacy and safety profile. It represents a significant advancement in the treatment of ALK-positive NSCLC, particularly in patients with resistance to crizotinib and those with brain metastases.
This compound, while still in the early stages of development, shows promise as a potential therapeutic agent for NSCLC patients with specific resistance mechanisms, namely the EGFR C797S mutation, and those with ALK rearrangements or EGFR/ALK co-mutations. The preclinical data, though limited, suggests a potent and targeted activity that warrants further investigation.
For researchers and drug developers, the comparative data presented here highlights the distinct therapeutic niches these two compounds may occupy. Brigatinib serves as a benchmark for potent ALK inhibition, while this compound represents a novel approach to tackling acquired resistance in EGFR-mutant NSCLC and addressing the challenge of co-occurring driver mutations. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of NSCLC treatment.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]
- 5. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brigatinib: Development History and Preclinical Studies_Chemicalbook [chemicalbook.com]
Unveiling DA-0157: A Comparative Guide to its Dual-Targeting Mechanism in NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel drug candidate DA-0157 with alternative therapies, focusing on its dual-targeting mechanism against Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) in Non-Small Cell Lung Cancer (NSCLC). We present supporting experimental data to objectively evaluate its performance, particularly in overcoming the challenging EGFR C797S resistance mutation.
Executive Summary
This compound is an innovative small-molecule inhibitor designed to address critical unmet needs in the treatment of NSCLC. Preclinical studies have demonstrated its potent dual activity against both EGFR and ALK, two key oncogenic drivers in this malignancy. Notably, this compound shows significant efficacy against the EGFR C797S mutation, a notorious mechanism of resistance to third-generation EGFR inhibitors like osimertinib. Furthermore, it has shown promise in models with EGFR/ALK co-mutations, a growing clinical challenge with limited therapeutic options.[1][2] This guide will delve into the available preclinical data for this compound and compare it with other targeted therapies.
Data Presentation
In Vitro Efficacy: A Comparative Overview
While specific IC50 values for this compound are not yet publicly available, preclinical reports consistently describe its "excellent in vitro efficacy" against a range of EGFR mutants (including C797S), ALK rearrangements, and EGFR/ALK co-mutations.[1][2] For a comprehensive comparison, the following table includes publicly available data for other relevant fourth-generation EGFR inhibitors and the dual ALK/EGFR inhibitor, brigatinib.
| Compound | Target Mutation(s) | IC50 (nM) | Cell Line(s) |
| This compound | EGFR C797S mutants, ALK rearrangements, EGFR/ALK co-mutations | Data not publicly available | Various NSCLC cell lines |
| TQB3804 | EGFR Del19/T790M/C797S | 0.46 | Not specified |
| EGFR L858R/T790M/C797S | 0.13 | Not specified | |
| JND3229 | EGFR L858R/T790M/C797S | 5.8 | Not specified |
| Compound 13k | EGFR Del19/T790M/C797S | Not specified | Triple mutant xenograft model |
| Brigatinib | Native ALK | 0.6 | Enzyme assay |
| ALK L1196M | 1.4 | Enzyme assay | |
| EGFR Del19 | Substantial activity | Cellular assays | |
| EGFR L858R/T790M | 29 | Enzyme assay |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
This compound has demonstrated substantial in vivo activity in various preclinical models of NSCLC. The following table summarizes the reported tumor growth inhibition (TGI) data for this compound and provides a comparison with other relevant inhibitors where data is available in similar models.
| Compound | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) (%) |
| This compound | LD1-0025-200717 EGFRDel19/T790M/C797S PDX | 40 mg/kg/d | 98.3%[2] |
| Ba/F3-EML-4-ALK-L1196M CDX | 40 mg/kg/d | 125.2%[2] | |
| NCI-H1975 EGFRDel19/T790M/C797S & NCI-H3122 (EML4-ALK) dual-side implantation CDX | 40 mg/kg/d | 89.5% & 113.9%[2] | |
| Compound 13k | Triple mutant xenograft mouse model | Not specified | Exceptional profiles and satisfactory efficacy[3] |
| Brigatinib | ALK+ tumor models | Not specified | Superior efficacy to crizotinib[4] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the generalized methodologies for the key experiments cited in the preclinical evaluation of novel NSCLC inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human EGFR and ALK enzymes (wild-type and mutant variants), ATP, appropriate peptide substrate, kinase assay buffer, test compound (e.g., this compound) serially diluted in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The kinase reaction is initiated by adding the kinase, substrate, and ATP to the wells of a microplate.
-
The test compound at various concentrations is added to the respective wells.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Methodology:
-
Reagents and Materials: NSCLC cell lines (e.g., those harboring EGFR C797S or ALK fusions), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
Following treatment, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Patient-Derived Xenograft (PDX) and Cell-Line Derived Xenograft (CDX) Models
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a model that closely mimics human tumors.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation:
-
PDX: Fresh tumor tissue from a patient's surgery is surgically implanted subcutaneously into the flank of the mice.
-
CDX: Cultured human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the mice.
-
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group at the end of study / mean tumor volume of control group at the end of study)] x 100.
Mandatory Visualization
Signaling Pathway of this compound Dual Inhibition
Caption: this compound inhibits both EGFR and ALK signaling pathways, leading to reduced tumor growth.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating the efficacy of this compound from in vitro assays to in vivo models.
References
- 1. TalkMED AI Paper-TAP [tap.talkmed.com]
- 2. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Independent Verification of DA-0157 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for DA-0157, a novel fourth-generation epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) inhibitor, with other relevant therapeutic alternatives. The data presented is based on publicly available preclinical research to facilitate an independent verification of its therapeutic potential, particularly in the context of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).
Executive Summary
This compound is a small-molecule drug candidate designed to overcome the C797S mutation in EGFR, a key mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1] Furthermore, this compound exhibits potent activity against ALK rearrangements and EGFR/ALK co-mutations.[1] Preclinical data indicates that this compound demonstrates significant in vitro and in vivo efficacy against tumor models harboring these resistance mechanisms. This guide will compare the available preclinical data for this compound with the third-generation EGFR inhibitor, osimertinib, and other investigational fourth-generation inhibitors.
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds against various EGFR and ALK mutant cell lines. Lower IC50 values indicate greater potency.
| Compound | Target/Cell Line | Mutation Status | IC50 (nM) |
| This compound | Ba/F3 | EGFR del19/T790M/C797S | Data not publicly available |
| NCI-H1975 | EGFR L858R/T790M | Data not publicly available | |
| Ba/F3 | EML4-ALK | Data not publicly available | |
| Osimertinib | PC9 | EGFR del19 | 8 - 17 |
| H1975 | EGFR L858R/T790M | 5 - 11 | |
| Ba/F3 | EGFR del19/T790M/C797S | >1000 | |
| TQB3804 | Enzyme | EGFR del19/T790M/C797S | 0.46[2][3] |
| Enzyme | EGFR L858R/T790M/C797S | 0.13[2][3] | |
| Ba/F3 | EGFR del19/T790M/C797S | 26.8[3] | |
| NCI-H1975 | EGFR L858R/T790M/C797S | 163[3] | |
| BI-4020 | BaF3 | EGFR del19/T790M/C797S | 0.2[2] |
| PC-9 | EGFR del19/T790M/C797S | 1.3[2] |
Note: Direct comparative IC50 values for this compound were not available in the public domain at the time of this guide's compilation. The potent anti-proliferative activity is inferred from in vivo studies and descriptive reports of "excellent in vitro efficacy."[1]
Data Presentation: In Vivo Efficacy
The following table summarizes the in vivo tumor growth inhibition (TGI) for this compound in various xenograft models.
| Compound | Xenograft Model | Mutation Status | Dose | TGI (%) |
| This compound | LD1-0025-200717 PDX | EGFR del19/T790M/C797S | 40 mg/kg/d | 98.3[1] |
| Ba/F3-EML4-ALK-L1196M CDX | EML4-ALK | 40 mg/kg/d | 125.2[1] | |
| NCI-H1975 & NCI-H3122 dual CDX | EGFR L858R/T790M & EML4-ALK | 40 mg/kg/d | 89.5 & 113.9[1] | |
| BI-4020 | PC-9 CDX | EGFR del19/T790M/C797S | 10 mg/kg/d | 121[2] |
| Osimertinib | PC-9 CDX | EGFR del19/T790M/C797S | 25 mg/kg/d | 6[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams were generated.
References
DA-0157 Demonstrates Superiority in Preclinical Models of Co-Mutated Non-Small Cell Lung Cancer
A novel small-molecule inhibitor, DA-0157, is showing significant promise in overcoming resistance to current targeted therapies in non-small cell lung cancer (NSCLC) with specific co-mutations.[1][2] Preclinical data reveal its potent activity against tumors harboring the notoriously difficult-to-treat EGFR C797S mutation, as well as concurrent EGFR and ALK mutations, a growing clinical challenge.[1][2]
This guide provides a comparative analysis of this compound's performance against other therapeutic strategies in relevant preclinical cancer models, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of targeted cancer therapies.
Overcoming a Critical Resistance Mechanism
Activating mutations in the Epidermal Growth Factor Receptor (EGFR) and rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene are key oncogenic drivers in NSCLC.[1] While several generations of EGFR and ALK inhibitors have been developed, the emergence of drug resistance remains a major hurdle. A particularly challenging resistance mechanism to third-generation EGFR inhibitors like osimertinib (B560133) is the acquisition of a C797S mutation in the EGFR kinase domain.[1][3][4][5] Currently, there are no approved therapies specifically targeting this mutation.[1][2] Furthermore, a subset of patients presents with co-occurring EGFR mutations and ALK rearrangements, for whom effective treatment options are limited.[1][2]
This compound has been designed to address these unmet needs by effectively inhibiting EGFR with the C797S mutation and demonstrating activity in EGFR/ALK co-mutated models.[1][2]
Comparative Efficacy in Co-Mutated Cancer Models
The preclinical efficacy of this compound has been evaluated in various in vivo models, including patient-derived xenografts (PDX) and cell-derived xenografts (CDX), which mimic human tumors. The key metric for assessing anti-tumor activity in these models is Tumor Growth Inhibition (TGI), where a higher percentage indicates greater efficacy.
Performance in EGFR Triple-Mutant Models (Del19/T790M/C797S)
This model represents a common resistance scenario to third-generation EGFR inhibitors.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| This compound | LD1-0025-200717 PDX (EGFRDel19/T790M/C797S) | 40 mg/kg/d | 98.3% | [1][2] |
| This compound | NCI-H1975 CDX (EGFRDel19/T790M/C797S) | 40 mg/kg/d | 89.5% | [1][2] |
| Compound 18 | H1975 CDX (EGFRL858R/T790M/C797S) | High Dose | 70.75% | [3] |
| LS-106 | PC-9-OR Xenograft (EGFR19del/T790M/C797S) | 30 mg/kg | 83.5% | [6] |
| LS-106 | PC-9-OR Xenograft (EGFR19del/T790M/C797S) | 60 mg/kg | 136.6% | [6] |
Note: Direct comparison is challenging due to variations in the specific models and dosing regimens used in different studies.
Performance in ALK-Mutant and EGFR/ALK Co-Mutated Models
This compound has also demonstrated potent activity in models with ALK rearrangements, a key driver in another subset of NSCLC, and in a challenging dual-mutated model.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| This compound | Ba/F3-EML4-ALK-L1196M CDX | 40 mg/kg/d | 125.2% | [1][2] |
| This compound | NCI-H3122 (EML4-ALK) Dual-Implantation CDX | 40 mg/kg/d | 113.9% | [1][2] |
The remarkable TGI values, particularly those exceeding 100%, suggest not just inhibition of tumor growth but also tumor regression.
Mechanism of Action: Dual Inhibition of Key Oncogenic Drivers
This compound functions as a small-molecule tyrosine kinase inhibitor (TKI). Its chemical structure allows it to bind to the ATP-binding pocket of the EGFR and ALK kinases, thereby blocking their downstream signaling pathways that promote cancer cell proliferation and survival. A key feature of this compound is its ability to effectively inhibit EGFR even with the C797S mutation, which sterically hinders the binding of irreversible third-generation inhibitors.
Caption: Mechanism of this compound dual inhibition.
Experimental Protocols
The preclinical evaluation of this compound involved standard in vivo methodologies to assess anti-tumor efficacy.
In Vivo Xenograft Studies
Objective: To determine the in vivo anti-tumor activity of this compound in mice bearing human NSCLC tumors with specific mutations.
General Protocol:
-
Cell Line/PDX Implantation: Human NSCLC cells (for CDX models) or patient-derived tumor fragments (for PDX models) with the desired mutations (e.g., EGFRDel19/T790M/C797S, EML4-ALK) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally, once daily, at a specified dose (e.g., 40 mg/kg). The vehicle control group receives the formulation without the active drug.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
Caption: Typical in vivo preclinical study workflow.
Future Outlook
The strong preclinical data for this compound in challenging, drug-resistant, co-mutated cancer models highlight its potential as a next-generation therapy for NSCLC. The agent, also known as DAJH-1050766, is currently advancing through Phase I/II clinical trials to evaluate its safety and efficacy in patients.[1] These trials will be crucial in determining if the promising preclinical results translate into meaningful clinical benefits for patients who have exhausted current treatment options.
Caption: this compound development and validation pathway.
References
- 1. Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR C797S x ALK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DA-0157: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of potent, investigational compounds like DA-0157 is a critical component of laboratory safety and regulatory compliance. As this compound is a novel drug candidate currently in Phase I/II clinical trials, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. However, established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management.
This guide offers essential, step-by-step information to ensure the proper handling and disposal of this EGFR/ALK inhibitor. Given its nature as a biologically active small molecule, this compound should be treated as a hazardous chemical waste. Improper disposal can pose risks to human health and the environment; therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Compound Information
For easy reference, the following table summarizes essential information about this compound, based on available preclinical data.
| Property | Value |
| Chemical Name | This compound (also known as DAJH-1050766) |
| Compound Type | Small molecule inhibitor |
| Primary Targets | Epidermal Growth Factor Receptor (EGFR) with C797S mutation and Anaplastic Lymphoma Kinase (ALK) |
| Therapeutic Area | Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) |
| Development Phase | Phase I/II Clinical Trials |
| Developer | Chengdu DIAO Pharmaceutical Group Co., Ltd. (affiliated) |
| Physical Form | Typically a solid powder for research use |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A fit-tested N95 respirator or higher may be necessary if handling the powder outside of a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, vials, and contaminated gloves, must be collected in a designated, clearly labeled hazardous waste container.
-
Unused Compound: Any excess or expired solid this compound must be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain or discard it in regular trash.
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound (e.g., stock solutions in DMSO, cell culture media) must be collected in a designated, leak-proof hazardous waste container.
-
Container Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., DMSO).
-
Decontamination
-
Work Surfaces: Decontaminate all surfaces that may have come into contact with this compound. Use a cleaning agent recommended by your institution's EHS for potent compounds.
-
Non-disposable Equipment: Clean and decontaminate any non-disposable equipment according to your laboratory's standard operating procedures for hazardous chemicals.
Storage and Disposal
-
Temporary Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within your laboratory.
-
EHS Pickup: Once the waste container is full, or your work with this compound is complete, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Experimental Protocols
Detailed experimental protocols for the synthesis and in-vivo evaluation of this compound are available in the primary scientific literature. For specific methodologies, researchers should refer to the publication: "Discovery and preclinical evaluations of drug candidate this compound capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations."
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for safe handling and disposal of this compound.
Essential Safety and Handling of DA-0157 (E. coli O157:H7)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DA-0157, a product containing Escherichia coli O157:H7. Adherence to these procedures is vital for ensuring laboratory safety and preventing exposure. Pathogenic E. coli strains are classified as Risk Group 2 agents, necessitating Biosafety Level 2 (BSL-2) practices and containment.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize the risk of exposure and ensure personal safety.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the biohazardous material.[4] Must be changed when contaminated or if integrity is compromised.[4] |
| Body Protection | Lab coat or solid-front gown | Protects skin and personal clothing from splashes and contamination.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from potential splashes or aerosols.[5] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or sprays. |
| Respiratory Protection | Not typically required when working in a Biological Safety Cabinet (BSC). Use a fitted N95 respirator or higher if aerosols may be generated outside of a BSC. | Protects against inhalation of infectious aerosols. |
Experimental Workflow and Safety Protocols
The handling of this compound requires strict adherence to aseptic techniques and BSL-2 containment procedures to prevent contamination and exposure.
Diagram: Safe Handling and Disposal Workflow for this compound
References
- 1. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 2. Enterohemorrhagic or Shiga-toxin E. coli | Office of Research [bu.edu]
- 3. Microbiologics: 01204K Escherichia coli (O157:H7) derived from ATCC® 43890™* (STEC) KWIK-STIK [microbiologics.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. hospitalitycleaning101.com [hospitalitycleaning101.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
